Product packaging for Methyl 3-cyano-1H-indole-4-carboxylate(Cat. No.:CAS No. 939793-19-8)

Methyl 3-cyano-1H-indole-4-carboxylate

Cat. No.: B1328595
CAS No.: 939793-19-8
M. Wt: 200.19 g/mol
InChI Key: NMPYJMZQCATEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-cyano-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1328595 Methyl 3-cyano-1H-indole-4-carboxylate CAS No. 939793-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYJMZQCATEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650132
Record name Methyl 3-cyano-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-19-8
Record name Methyl 3-cyano-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and contemporary two-step synthetic pathway to Methyl 3-cyano-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a well-established indole formation followed by a recently developed direct C-H cyanation method. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its successful implementation.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence, commencing with the preparation of the precursor, Methyl 1H-indole-4-carboxylate. This is followed by the direct and regioselective electrophilic cyanation at the C3 position of the indole nucleus.

Synthesis_Overview Starting Materials Starting Materials Step 1 Step 1 Starting Materials->Step 1 Synthesis of Indole Precursor Methyl 1H-indole-4-carboxylate Methyl 1H-indole-4-carboxylate Step 1->Methyl 1H-indole-4-carboxylate Step 2 Step 2 Methyl 1H-indole-4-carboxylate->Step 2 C3-H Cyanation This compound This compound Step 2->this compound

Caption: Overall synthetic strategy for this compound.

II. Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1][2] The synthesis involves a multi-step sequence starting from methyl 2-methyl-3-nitrobenzoate.

Experimental Workflow:

Step1_Workflow cluster_0 Preparation of Wittig Salt cluster_1 Indole Formation A Methyl 2-methyl-3-nitrobenzoate B Bromination A->B C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C D Wittig Reaction C->D E Phosphonium Salt D->E F Wittig-Horner Reaction E->F G Methyl 2-ethenyl-3-nitrobenzoate F->G H Reductive Cyclization G->H I Methyl 1H-indole-4-carboxylate H->I

Caption: Workflow for the synthesis of Methyl 1H-indole-4-carboxylate.

Detailed Procedure:

A detailed, step-by-step procedure for the synthesis of Methyl 1H-indole-4-carboxylate can be found in Organic Syntheses, Coll. Vol. 10, p.539 (2004); Vol. 79, p.72 (2002), which is a trusted and peer-reviewed source for synthetic methods. The overall yield for this multi-step sequence is reported to be approximately 72%.[1]

Quantitative Data for Methyl 1H-indole-4-carboxylate:

PropertyValueReference
AppearancePale yellow solid[1]
Melting Point68-69 °C[1]
Yield91% (final step)[1]
¹H NMR (300 MHz, CDCl₃) δ 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0, 1H), 3.99 (s, 3H)[1]
¹³C NMR (75 MHz, CDCl₃) δ 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2[1]
IR (neat) cm⁻¹ 3355, 1699, 1276[1]
Step 2: Synthesis of this compound

This novel procedure utilizes a direct electrophilic cyanation of the pre-formed Methyl 1H-indole-4-carboxylate at the C3 position. The method, developed by Hu and Radosevich, employs an organophosphorus-catalyzed activation of sodium cyanate.

Reaction Scheme:

Step2_Reaction Indole Methyl 1H-indole-4-carboxylate Product This compound Indole->Product NaOCN, PIII/PV=O catalyst

Caption: C3-Cyanation of Methyl 1H-indole-4-carboxylate.

Detailed Procedure:

The following general procedure is based on the work of Shicheng Hu in his Master's Thesis at the Massachusetts Institute of Technology.

To a solution of Methyl 1H-indole-4-carboxylate (0.5 mmol) in a suitable solvent (e.g., dichloroethane or phenyl cyanide), is added sodium cyanate (NaOCN) as the cyanide source. A catalytic amount of a phosphetane oxide catalyst and a terminal hydrosilane reductant are introduced. The reaction mixture is heated under an inert atmosphere until completion, as monitored by an appropriate technique such as TLC or LC-MS.

Upon completion, the reaction is worked up by quenching the mixture, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for this compound:

PropertyValueReference
AppearanceNot explicitly stated, likely a solid
Melting Point>140 °C (decomposes)[3]
Yield69%[4]
Molecular Formula C₁₁H₈N₂O₂[3]
Molecular Weight 200.19 g/mol [3]
¹H NMR Data not available in the searched sources
¹³C NMR Data not available in the searched sources
IR Data not available in the searched sources
MS Data not available in the searched sources

III. Signaling Pathways and Logical Relationships

The core of the second step of this synthesis lies in a catalytic cycle involving an organophosphorus compound. This cycle facilitates the activation of the otherwise unreactive sodium cyanate for electrophilic cyanation.

Catalytic_Cycle P_oxide Phosphetane Oxide (Catalyst Precursor) P_phosphine Active Phosphine Catalyst P_oxide->P_phosphine Reduction P_halide Halophosphonium P_phosphine->P_halide Oxidation P_isocyanate Isocyanatophosphonium P_halide->P_isocyanate Anion Exchange Intermediate Cyanated Intermediate P_isocyanate->Intermediate Electrophilic Attack Indole Methyl 1H-indole-4-carboxylate Indole->Intermediate Intermediate->P_oxide Catalyst Regeneration Product This compound Intermediate->Product Rearomatization NaOCN Sodium Cyanate NaOCN->P_halide Reductant Hydrosilane Reductant Reductant->P_oxide Oxidant Halenium Oxidant Oxidant->P_phosphine

Caption: Proposed catalytic cycle for the P(III)/P(V)=O-catalyzed cyanation.

IV. Conclusion

The presented two-step synthesis provides an efficient and modern approach to this compound. The first step relies on a well-validated, high-yielding procedure, while the second step introduces a novel and direct C-H functionalization, avoiding harsher, traditional cyanation methods. This guide offers the necessary detailed information for the successful replication and potential optimization of this synthetic route in a research and development setting. Further investigation into the detailed spectroscopic characterization of the final product from a primary literature source is recommended for complete analytical confirmation.

References

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the indole family. This document provides a comprehensive overview of its chemical and physical properties. Currently, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in public literature. This guide compiles the existing information and highlights the areas where further research is needed.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It has a reported melting point of over 140°C with decomposition.[1]

Structural Information
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol [1]
CAS Number 939793-19-8
Canonical SMILES COC(=O)c1cccc2c1[nH]cc2C#N
Physical Properties
PropertyValue
Physical State Solid
Melting Point >140 °C (decomposition)[1]

Experimental Data

Detailed experimental data for this compound remains limited in publicly accessible scientific literature. The following sections outline the type of data that is essential for a complete technical profile of this compound.

Synthesis

A potential synthetic approach could be conceptualized based on established indole synthesis methodologies. The following diagram illustrates a generalized workflow for organic synthesis, which would be applicable to the preparation of this compound.

G General Synthetic Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Reagents & Solvents Reagents & Solvents Reagents & Solvents->Reaction Vessel Heating/Cooling Heating/Cooling Reaction Vessel->Heating/Cooling Stirring Stirring Heating/Cooling->Stirring Monitoring (TLC, LC-MS) Monitoring (TLC, LC-MS) Stirring->Monitoring (TLC, LC-MS) Quenching Quenching Monitoring (TLC, LC-MS)->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization NMR (1H, 13C) NMR (1H, 13C) Recrystallization->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry NMR (1H, 13C)->Mass Spectrometry IR Spectroscopy IR Spectroscopy Mass Spectrometry->IR Spectroscopy Melting Point Melting Point IR Spectroscopy->Melting Point G Biological Screening Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Dose-Response cluster_3 Mechanism of Action Studies Compound Synthesis Compound Synthesis Purity Assessment Purity Assessment Compound Synthesis->Purity Assessment Stock Solution Stock Solution Purity Assessment->Stock Solution High-Throughput Screening High-Throughput Screening Stock Solution->High-Throughput Screening Cell-Based Assays Cell-Based Assays High-Throughput Screening->Cell-Based Assays Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays Confirmation of Activity Confirmation of Activity Biochemical Assays->Confirmation of Activity IC50/EC50 Determination IC50/EC50 Determination Confirmation of Activity->IC50/EC50 Determination Target Identification Target Identification IC50/EC50 Determination->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis

References

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-4-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic pathway, and its relationship to biologically active indole compounds. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel heterocyclic compounds.

Compound Profile

This compound is a small molecule characterized by the presence of both a cyano and a methyl carboxylate group on the indole scaffold. These functional groups offer multiple sites for further chemical modification, making it an attractive building block in synthetic chemistry.

PropertyValueReference
CAS Number 939793-19-8[1]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Melting Point >140 °C (decomposition)[2]
IUPAC Name This compound
Synonyms 4-METHOXYCARBONYLINDOLE-3-CARBONITRILE[1]

Synthesis and Mechanism

Synthesis of Methyl 1H-indole-4-carboxylate

A well-documented method for the synthesis of Methyl 1H-indole-4-carboxylate is the Batcho-Leimgruber indole synthesis, which offers an efficient and relatively mild pathway from commercially available starting materials.[3] The general workflow is depicted below.

Synthesis_of_Methyl_1H-indole-4-carboxylate cluster_0 Step 1: Bromination cluster_1 Step 2: Reductive Cyclization Methyl_2-methyl-3-nitrobenzoate Methyl_2-methyl-3-nitrobenzoate Methyl_2-(bromomethyl)-3-nitrobenzoate Methyl_2-(bromomethyl)-3-nitrobenzoate Methyl_2-methyl-3-nitrobenzoate->Methyl_2-(bromomethyl)-3-nitrobenzoate NBS, AIBN, CCl4, reflux Intermediate_A Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl_1H-indole-4-carboxylate Methyl_1H-indole-4-carboxylate Intermediate_A->Methyl_1H-indole-4-carboxylate Reductive Cyclization

Caption: Synthetic workflow for Methyl 1H-indole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate [3]

  • Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

    • To a solution of methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

    • The mixture is heated to reflux under irradiation with a suitable lamp.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by recrystallization or column chromatography.

  • Step 2: Reductive Cyclization to form Methyl 1H-indole-4-carboxylate

    • The crude Methyl 2-(bromomethyl)-3-nitrobenzoate is subjected to reductive cyclization conditions. A variety of reducing agents can be employed, such as tin(II) chloride in ethanol or catalytic hydrogenation.

    • The reaction leads to the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.

    • The product is isolated by extraction and purified by column chromatography on silica gel.

Cyanation of Methyl 1H-indole-4-carboxylate

The introduction of a cyano group at the C3 position of the indole ring is a common transformation. Several methods have been developed for the direct C-H cyanation of indoles. A plausible approach for the synthesis of this compound would involve an electrophilic cyanation reaction.

Cyanation_of_Indole Methyl_1H-indole-4-carboxylate Methyl_1H-indole-4-carboxylate Methyl_3-cyano-1H-indole-4-carboxylate Methyl_3-cyano-1H-indole-4-carboxylate Methyl_1H-indole-4-carboxylate->Methyl_3-cyano-1H-indole-4-carboxylate Electrophilic Cyanating Agent (e.g., NCS/TMSCN)

Caption: Proposed cyanation of the indole precursor.

Proposed Experimental Protocol: Cyanation of Methyl 1H-indole-4-carboxylate

  • To a solution of Methyl 1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), an electrophilic cyanating reagent is added. A common system for this transformation is the use of N-chlorosuccinimide (NCS) to generate an electrophilic intermediate, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN).

  • The reaction is typically carried out at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography on silica gel would yield the desired this compound.

Spectroscopic Data (Hypothetical)

While specific experimental spectra for this compound are not available in the cited literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Features
¹H NMR (in CDCl₃)Signals corresponding to the indole NH proton (broad singlet, ~8.5-9.5 ppm), aromatic protons on the benzene ring (multiplets, ~7.0-8.0 ppm), the C2 proton of the indole ring (singlet, ~7.5-8.0 ppm), and the methyl ester protons (singlet, ~3.9-4.1 ppm).
¹³C NMR (in CDCl₃)Resonances for the ester carbonyl carbon (~165-170 ppm), the cyano carbon (~115-120 ppm), and the various aromatic and indole ring carbons in the range of ~100-140 ppm. The methyl ester carbon would appear around 52-55 ppm.
IR (KBr Pellet)Characteristic absorption bands for the N-H stretch of the indole (~3300-3400 cm⁻¹), the C≡N stretch of the nitrile group (~2220-2240 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic system.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 200.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages of the indole ring.

Biological and Medicinal Context

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmacologically active compounds.[4] Modifications to the indole ring system can lead to a wide range of biological activities.

Biological_Significance Indole_Scaffold Indole_Scaffold Anticancer_Activity Anticancer_Activity Indole_Scaffold->Anticancer_Activity Antiviral_Activity Antiviral_Activity Indole_Scaffold->Antiviral_Activity Antimicrobial_Activity Antimicrobial_Activity Indole_Scaffold->Antimicrobial_Activity CNS_Activity CNS_Activity Indole_Scaffold->CNS_Activity

Caption: Diverse biological activities of indole derivatives.

The introduction of a cyano group can significantly influence the electronic properties and binding interactions of a molecule. For instance, various 3-cyano-indole derivatives have been investigated for their potential as therapeutic agents. Although specific biological studies on this compound are not yet published, the structural motifs present in this molecule are found in compounds with diverse biological activities, including:

  • Anticancer Agents: Many indole derivatives have been developed as potent anticancer agents, targeting various mechanisms within cancer cells.[4]

  • Enzyme Inhibitors: The cyano group can act as a key interacting moiety in the active site of enzymes. For example, substituted cyano-isoquinolines have been explored as kinase inhibitors.[5]

  • Receptor Ligands: The indole scaffold is a common feature in ligands for various receptors in the central nervous system.

The presence of both a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the ester carbonyl and the nitrile nitrogen), and an aromatic system suggests that this compound has the potential to interact with biological macromolecules. Further screening and derivatization of this compound could lead to the discovery of novel bioactive molecules.

Conclusion

This compound is a synthetically accessible indole derivative with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and the broader context of the biological significance of the indole scaffold. The detailed information presented herein is intended to facilitate future research and development efforts centered on this and related heterocyclic compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

Methyl 3-cyano-1H-indole-4-carboxylate is a solid indole derivative with the following properties:

PropertyValueReference(s)
Molecular FormulaC₁₁H₈N₂O₂[1]
Molecular Weight200.19 g/mol [1]
Melting Point>140°C (decomposes)

Spectroscopic Data (Reference Compound)

The following tables summarize the spectroscopic data for the reference compound, Methyl 1H-indole-4-carboxylate , which serves as a crucial starting point for the characterization of its 3-cyano derivative.

¹H NMR Spectroscopic Data of Methyl 1H-indole-4-carboxylate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.48br s-1HNH
7.93d7.51HAr-H
7.59d8.11HAr-H
7.34t3.01HAr-H
7.23t7.71HAr-H
7.19br d3.01HAr-H
3.99s-3HOCH₃

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopic Data of Methyl 1H-indole-4-carboxylate
Chemical Shift (δ) ppmAssignment
168.4C=O
136.9Ar-C
127.6Ar-C
126.8Ar-C
123.6Ar-CH
121.6Ar-C
121.3Ar-CH
116.5Ar-CH
103.9Ar-CH
52.2OCH₃

Solvent: CDCl₃, Frequency: 75 MHz

IR Spectroscopic Data of Methyl 1H-indole-4-carboxylate
Wavenumber (cm⁻¹)Assignment
3355N-H stretch
1699C=O stretch (ester)
1276C-O stretch

Sample preparation: neat

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a plausible experimental protocol for the synthesis of this compound via direct C-H cyanation of Methyl 1H-indole-4-carboxylate. This method is based on established procedures for the cyanation of indoles.

Reaction Scheme:

Synthetic Workflow indole Methyl 1H-indole-4-carboxylate product This compound indole->product Electrochemical Cyanation reagents Cyanating Agent (e.g., TMSCN) Redox Catalyst (e.g., tris(4-bromophenyl)amine) Electrochemical Cell reagents->product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • Methyl 1H-indole-4-carboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Tris(4-bromophenyl)amine

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Undivided electrochemical cell with graphite electrodes

  • DC power supply

Procedure:

  • Preparation of the Electrolyte Solution: In a flame-dried, undivided electrochemical cell equipped with two graphite electrodes and a magnetic stir bar, dissolve Methyl 1H-indole-4-carboxylate (1.0 eq), tris(4-bromophenyl)amine (0.1 eq), and tetrabutylammonium hexafluorophosphate (0.2 M) in anhydrous dichloromethane.

  • Addition of Cyanating Agent: To the stirred solution, add trimethylsilyl cyanide (TMSCN) (2.0 eq) under an inert atmosphere of argon or nitrogen.

  • Electrolysis: Apply a constant current of 10 mA to the electrochemical cell. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A Methyl 1H-indole-4-carboxylate C This compound A->C Electrochemical C-H Cyanation B 1. TMSCN 2. Tris(4-bromophenyl)amine (catalyst) 3. Constant Current Electrolysis 4. DCM, Room Temperature B->C

Caption: Synthetic pathway for this compound.

References

Technical Guide: Methyl 3-cyano-1H-indole-4-carboxylate and its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 939793-19-8

This technical guide provides a comprehensive overview of Methyl 3-cyano-1H-indole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, a representative synthetic protocol, and explores its potential applications in medicine, particularly as a scaffold for kinase inhibitors.

Compound Properties

This compound is a member of the indole family, a class of compounds renowned for its prevalence in bioactive natural products and pharmaceuticals.[1][2] The presence of both a nitrile (cyano) group and a carboxylate ester on the indole core suggests its potential as a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 939793-19-8
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Solid
Melting Point >140 °C (decomposition)
Synonyms 4-Methoxycarbonylindole-3-carbonitrile

Synthesis of this compound

Representative Experimental Protocol: Synthesis

This protocol outlines a potential multi-step synthesis starting from a commercially available substituted nitrobenzene.

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate This initial step involves the esterification of 2-methyl-3-nitrobenzoic acid.

  • To a solution of 2-methyl-3-nitrobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.

Step 2: Palladium-Catalyzed Reductive N-Heteroannulation This key step involves the formation of the indole ring. This procedure is adapted from the synthesis of methyl indole-4-carboxylate.

  • In a pressure vessel, combine Methyl 2-ethenyl-3-nitrobenzoate (1 equivalent), triphenylphosphine (0.25 equivalents), and palladium acetate (0.06 equivalents) in acetonitrile.

  • Pressurize the vessel with carbon monoxide (CO) to approximately 60 psi and stir the mixture at a designated temperature (e.g., 100 °C) for 48-72 hours.

  • After cooling and carefully venting the vessel, concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain Methyl indole-4-carboxylate.

Step 3: Cyanation of the Indole Ring at C3 The final step introduces the cyano group at the 3-position of the indole ring.

  • To a solution of Methyl indole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a cyanating agent like N-cyanosuccinimide (NCS) or a combination of sodium cyanide and an oxidizing agent.

  • The reaction may require a catalyst, such as a copper or palladium salt, and heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Indole Formation cluster_step3 Step 3: Cyanation A 2-Methyl-3-nitrobenzoic Acid B Methyl 2-methyl-3-nitrobenzoate A->B  MeOH, H₂SO₄ (cat.), Reflux   C Methyl 2-ethenyl-3-nitrobenzoate D Methyl indole-4-carboxylate C->D  Pd(OAc)₂, PPh₃, CO, Acetonitrile   E Methyl indole-4-carboxylate F This compound E->F  Cyanating Agent (e.g., NCS), Catalyst  

A representative workflow for the synthesis of this compound.

Potential Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The functional groups on this compound, particularly the cyano group, are of significant interest as they can act as a "warhead" for covalent inhibitors or as a key pharmacophore for specific receptor interactions.

Kinase Inhibition

Many indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. The 3-cyano-indole scaffold, in particular, has been explored for its potential to inhibit Janus kinases (JAKs).

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential components of the JAK-STAT signaling pathway, which transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, influencing gene transcription. Dysregulation of this pathway is implicated in autoimmune diseases and various cancers.

While there is no specific public data on the biological activity of this compound, related 3-cyano-indole derivatives have shown promise as JAK inhibitors. For instance, certain polycyclic azaindole derivatives have been characterized as potent JAK2 inhibitors.

Table 2: Biological Activity of Representative Cyano-Aromatic Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Disease Area
Pyrimidine DerivativesJAK3VariesAutoimmune Diseases
Azaindole DerivativesJAK2VariesMyeloproliferative Neoplasms
4-Anilinoquinoline-3-carbonitrilesMEK1VariesCancer

This table presents data for related classes of compounds to illustrate the potential of the cyano-aromatic scaffold in kinase inhibition. Specific data for this compound is not currently available.

The JAK-STAT Signaling Pathway: A Potential Target

Given the interest in cyano-indole derivatives as kinase inhibitors, the JAK-STAT pathway represents a primary hypothetical target for compounds derived from the this compound scaffold.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation & Binding gene_transcription Gene Transcription dna->gene_transcription Regulation cytokine Cytokine cytokine->receptor Binding

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Conclusion

This compound is a promising chemical entity with significant potential for drug discovery and development. Its indole core is a well-established pharmacophore, and the presence of reactive and versatile functional groups makes it an attractive starting material for the synthesis of compound libraries. Based on the known activities of related 3-cyano-indole derivatives, further investigation of this scaffold, particularly in the context of kinase inhibition and the JAK-STAT signaling pathway, is warranted. The development of robust and scalable synthetic routes will be crucial for unlocking the full therapeutic potential of this and related compounds.

References

A Comprehensive Technical Guide on Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-cyano-1H-indole-4-carboxylate. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, making its derivatives, such as the subject of this guide, of significant interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing foundational data on this specific molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solubility testing, and analytical characterization.

PropertyValueReference
Molecular Weight 200.19 g/mol [1][2]
Molecular Formula C₁₁H₈N₂O₂[1][2]
CAS Number 939793-19-8[1][2]
MDL Number MFCD09260613[1][2]
Melting Point >140°C (decomposes)[1]

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical reactivity and potential biological interactions. The molecule consists of a bicyclic indole core, substituted with a cyano group at position 3 and a methyl carboxylate group at position 4.

Caption: Chemical structure of this compound.

Experimental Protocols

Biological Activity and Signaling Pathways

While specific biological activities or signaling pathway interactions for this compound have not been detailed in the available literature, the indole nucleus is a well-established pharmacophore. Indole derivatives are known to possess a wide range of biological properties, including anti-tumor, anti-allergic, and central nervous system depressant activities.[5][6] The functional groups of this particular molecule—a cyano group and a methyl carboxylate—offer potential sites for interaction with biological targets and for further chemical modification. The indole scaffold's prevalence in bioactive compounds underscores the potential of its derivatives in drug development.[7][8]

G Indole Indole Scaffold Derivatives Functionalized Derivatives (e.g., this compound) Indole->Derivatives Chemical Synthesis Antitumor Antitumor Activity Derivatives->Antitumor Antimalarial Antimalarial Activity Derivatives->Antimalarial Antiviral Antiviral Activity Derivatives->Antiviral CNS CNS Depressant Activity Derivatives->CNS

Caption: Logical relationship of the indole scaffold to potential biological activities.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-cyano-1H-indole-4-carboxylate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently limited publicly available scientific literature detailing the specific biological activities of Methyl 3-cyano-1H-indole-4-carboxylate. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds, namely 3-cyanoindoles and indole-4-carboxylates, to infer the potential therapeutic applications and mechanisms of action for the compound of interest.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, making it a focal point in drug discovery and development.[2][3] Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]

This compound combines two key pharmacophores: the 3-cyanoindole and the indole-4-carboxylate moieties. The biological activities of derivatives from both classes suggest that this hybrid structure holds significant potential for therapeutic applications.

Biological Activities of Structurally Related Compounds

3-Cyanoindole Derivatives: A Hub of Anticancer and Neurological Activity

The 3-cyanoindole moiety is a versatile building block in the synthesis of various pharmaceuticals, with prominent activities in oncology and neurology.[5]

  • Anticancer Activity: A number of 3-cyano-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives incorporating an indole moiety have demonstrated significant anticancer effects.[6] For instance, certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown potent in vitro anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colorectal adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma).[7] The promising compound 27 from this series exhibited IC50 values in the nanomolar range, indicating high potency.[7]

  • Neurological Activity: Cyanoindole derivatives have been investigated as selective dopamine D4 receptor partial agonists.[8] The dopamine D4 receptor is a promising target for treating neuropsychiatric disorders. Specific 2-aminomethyl-5-cyanoindoles have shown high binding affinity and selectivity for the D4 subtype.[8]

Indole-4-carboxylate Derivatives: Key Intermediates and Bioactive Molecules

Methyl indole-4-carboxylate and its analogs are crucial intermediates in the synthesis of a variety of bioactive compounds.[9]

  • Enzyme Inhibition: The indole-4-carboxylate scaffold has been utilized in the development of enzyme inhibitors. A notable example is its role in the creation of broad-spectrum metallo-β-lactamase (MBL) inhibitors, which are crucial for combating antibiotic resistance in Gram-negative bacteria.[10] Isatins (indole-2,3-diones), which are structurally related, have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs.[11]

  • Antimicrobial and Anti-inflammatory Potential: While specific data on indole-4-carboxylates is limited, the broader indole class is well-known for its antimicrobial and anti-inflammatory properties.[9]

Quantitative Data on Structurally Related Indole Derivatives

The following tables summarize the quantitative biological activity data for various 3-cyanoindole and other relevant indole derivatives.

Table 1: Anticancer Activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [7]

CompoundA549 IC₅₀ (nM)H460 IC₅₀ (nM)HT-29 IC₅₀ (nM)SMMC-7721 IC₅₀ (nM)
27 220.230.650.77
MX-58151 (Reference) 58197001530

Table 2: Dopamine D4 Receptor Binding Affinity of Cyanoindole Derivatives [8]

CompoundD₄ Receptor Kᵢ (nM)
FAUC 299 (3f) 0.52
FAUC 316 (3j) 1.0

Table 3: Antimicrobial Activity of Indole Derivatives [12]

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)C. albicans MIC (µg/mL)C. krusei MIC (µg/mL)
2h (indole-thiadiazole) 6.25-----
3d (indole-triazole) 6.25-----

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, this compound could potentially exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, such as protein kinases, carboxylesterases, or metallo-β-lactamases.[10][11]

  • Receptor Modulation: It could modulate the activity of specific receptors, such as the dopamine D4 receptor.[8]

  • Interference with Signaling Pathways: Indole derivatives are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. For example, Indole-3-carbinol has been shown to induce apoptosis in chronic myelogenous leukemia cells by suppressing the STAT5 and Akt signaling pathways.[13]

G Potential Signaling Pathways for Indole Derivatives cluster_receptor Cell Surface Receptor cluster_kinase Kinase Cascades cluster_cellular Cellular Response Receptor e.g., Dopamine D4 Receptor Proliferation Cell Proliferation Receptor->Proliferation Akt Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition of STAT5 STAT5 STAT5->Proliferation Indole Indole Derivative (e.g., this compound) Indole->Receptor Modulation Indole->Akt Inhibition Indole->STAT5 Inhibition

Caption: Potential signaling pathways modulated by indole derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of novel indole derivatives is typically assessed through a series of in vitro and in vivo assays.

General Workflow for Biological Screening

G General Workflow for Biological Evaluation Start Compound Synthesis (this compound) InVitro In Vitro Assays Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) InVitro->Antimicrobial Enzyme Enzyme Inhibition Assays InVitro->Enzyme Receptor Receptor Binding Assays InVitro->Receptor Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A generalized workflow for the biological evaluation of a novel compound.

Detailed Methodologies
  • Anticancer Activity (MTT Assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

  • Antimicrobial Activity (Microplate Alamar Blue Assay - MABA): [14]

    • Bacterial or fungal strains are cultured to a specific density.

    • The test compound is serially diluted in a 96-well microplate.

    • The microbial suspension is added to each well.

    • The plates are incubated under appropriate conditions.

    • Alamar Blue dye is added, and the plates are re-incubated.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.[14]

  • Dopamine D4 Receptor Binding Assay: [8]

    • Cell membranes expressing the dopamine D4 receptor are prepared.

    • The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and various concentrations of the test compound.

    • The mixture is incubated to allow for competitive binding.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter is measured using a scintillation counter.

    • The Ki value (inhibitory constant) is calculated from the IC₅₀ value of the competition curve.

Conclusion and Future Directions

While direct biological data for this compound is not yet available, the extensive research on its constituent pharmacophores, the 3-cyanoindoles and indole-4-carboxylates, provides a strong rationale for its investigation as a potential therapeutic agent. The structural alerts within this molecule suggest promising avenues of exploration in oncology, neurology, and infectious diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Initial screening should encompass a broad range of cancer cell lines, microbial strains, and a panel of relevant enzymes and receptors. Positive hits from these initial screens would then warrant more detailed mechanistic studies and eventual in vivo evaluation. The findings from such studies will be crucial in elucidating the therapeutic potential of this novel indole derivative.

References

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the vast and versatile family of indoles. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The presence of both a cyano group at the 3-position and a methyl carboxylate at the 4-position suggests a potential for diverse chemical modifications and biological interactions. This technical guide aims to provide a comprehensive review of the currently available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological applications.

Chemical Properties

Based on available data, the fundamental chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂--INVALID-LINK--
Molecular Weight 200.19 g/mol --INVALID-LINK--
Melting Point >140°C (decomposes)--INVALID-LINK--
CAS Number 939793-19-8--INVALID-LINK--

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed scientific literature. However, general synthetic strategies for related 3-cyanoindole and indole-4-carboxylate derivatives can provide valuable insights for researchers aiming to prepare this specific molecule.

General Approaches to 3-Cyanoindoles

The introduction of a cyano group at the C3 position of an indole ring is a common transformation in indole chemistry. Several methods have been reported for the synthesis of 3-cyanoindoles, often involving the direct cyanation of an indole precursor or the construction of the indole ring with the cyano group already in place.

One common strategy involves the reaction of an indole with a cyanating agent. For instance, a copper-mediated cyanation of indoles using benzyl cyanide as the cyanide source has been described as a method for the regioselective C3-cyanation.

General Approaches to Indole-4-carboxylates

The synthesis of indole-4-carboxylates often starts from appropriately substituted benzene derivatives. A well-established method is the Batcho-Leimgruber indole synthesis, which can be adapted to produce a variety of substituted indoles. For the synthesis of methyl indole-4-carboxylate, a multi-step process starting from methyl 2-methyl-3-nitrobenzoate has been reported in Organic Syntheses. This procedure involves bromination, Wittig reaction, and a final palladium-catalyzed reductive cyclization.

Hypothetical Synthetic Workflow:

Based on the available literature for related compounds, a potential synthetic route to this compound could be envisioned. This would likely involve the synthesis of a substituted indole-4-carboxylate precursor followed by the introduction of the cyano group at the 3-position.

G cluster_0 Synthesis of Indole-4-carboxylate Precursor cluster_1 Introduction of Cyano Group A Substituted Benzene Derivative B Multi-step Synthesis (e.g., Batcho-Leimgruber) A->B C Methyl 1H-indole-4-carboxylate B->C D C3-Cyanation Reaction C->D E This compound D->E

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any specific studies detailing the biological activity or the mechanism of action of this compound. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, no quantitative data such as IC₅₀ or Kᵢ values for the title compound have been reported.

The search for the involvement of this compound in specific signaling pathways was also unsuccessful. Research on related 3-cyanoindole derivatives has shown inhibition of enzymes like xanthine oxidase, but this cannot be directly extrapolated to the title compound.

Logical Relationship for Investigating Biological Activity:

Should this compound become the subject of future biological investigation, a logical workflow would be necessary to determine its activity and mechanism.

G A This compound B In vitro Biological Screening (e.g., cell viability, enzyme assays) A->B C Identification of Biological Target(s) B->C D Mechanism of Action Studies C->D E Signaling Pathway Analysis D->E F Lead Compound for Drug Development E->F

Caption: Logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound remains a largely uncharacterized compound within the vast landscape of indole chemistry and pharmacology. While its chemical structure suggests potential for interesting biological activity, the current body of scientific literature lacks specific data on its synthesis, quantitative biological effects, and mechanism of action. This review highlights a significant knowledge gap and underscores the opportunity for future research to explore the synthetic accessibility and potential therapeutic applications of this molecule. Researchers in the fields of synthetic organic chemistry and drug discovery may find the general methodologies for related indole derivatives a useful starting point for the synthesis and subsequent biological evaluation of this compound. The absence of data also serves as a call for foundational research to unlock the potential of this and other underexplored small molecules.

An In-depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the key building blocks and a robust synthetic pathway for the preparation of Methyl 3-cyano-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presented methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy first involves the construction of the indole core, followed by the introduction of the cyano group at the C3 position. This approach allows for the use of well-documented and high-yielding reactions.

The key building blocks for this synthesis are commercially available and relatively inexpensive, making this route amenable to both laboratory-scale and larger-scale production.

Key Building Blocks

The primary starting material for the synthesis of the indole core is Methyl 2-methyl-3-nitrobenzoate . The subsequent cyanation step utilizes an electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .

Experimental Protocols

This section details the experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1] It involves a multi-reaction sequence starting from Methyl 2-methyl-3-nitrobenzoate.

3.1.1. Methyl 2-bromomethyl-3-nitrobenzoate

  • To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.

  • Heat the mixture to reflux to form a clear, pale yellow solution.

  • Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes to the boiling solution.

  • Continue heating and irradiating the reaction mixture for 24 hours.

  • After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.

  • Dry the organic phase over MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals. This material is used in the next step without further purification.

3.1.2. (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • In a 500-mL round-bottomed flask, dissolve the crude methyl 2-bromomethyl-3-nitrobenzoate from the previous step in 150 mL of chloroform.

  • Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.

  • After cooling to ambient temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.

  • Cool the slurry in a freezer (-20 °C) for 1 hour.

  • Collect the white solids by filtration and wash with diethyl ether.

3.1.3. Methyl 2-ethenyl-3-nitrobenzoate

  • Place paraformaldehyde (30 g) in a 250-mL two-necked, round-bottomed flask.

  • In a separate 1-L flask, dissolve the (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide in 500 mL of dichloromethane.

  • Connect the two flasks and carry out the Wittig reaction according to the detailed procedure in Organic Syntheses to yield methyl 2-ethenyl-3-nitrobenzoate.

3.1.4. Methyl 1H-indole-4-carboxylate

  • In a 200-mL threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

  • Stir the mixture for 10 minutes to dissolve the reagents.

  • Add palladium acetate (0.673 g, 3.00 mmol).

  • Saturate the solution with carbon monoxide (four cycles to 59 psi).

  • Heat the reaction mixture in an oil bath at 80 °C for 50 hours, repressurizing with CO every 10-12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by chromatography on a silica gel column using a mixture of hexanes and dichloromethane as the eluent to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid.

Step 2: Cyanation of Methyl 1H-indole-4-carboxylate

This procedure is adapted from the method described by Movassaghi and co-workers for the direct cyanation of indoles.[2][3][4]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 1H-indole-4-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv).

  • Add boron trifluoride diethyl etherate (BF3·OEt2) (1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the completion of the reaction (monitoring by TLC or LC-MS is recommended, typically a few hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate, Methyl 1H-indole-4-carboxylate, as reported in the Organic Syntheses procedure.[1]

StepStarting MaterialReagentsSolventTemp.TimeYield
1. BrominationMethyl 2-methyl-3-nitrobenzoateBromine, Dibenzoyl peroxideCarbon tetrachlorideReflux24 h96.5%
2. Wittig Salt FormationMethyl 2-bromomethyl-3-nitrobenzoateTriphenylphosphineChloroformReflux1.5 h-
3. Wittig Reaction(2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromideParaformaldehydeDichloromethane--81%
4. Reductive CyclizationMethyl 2-ethenyl-3-nitrobenzoatePalladium acetate, Triphenylphosphine, Carbon monoxideAcetonitrile80 °C50 h91%
Overall Yield Methyl 2-methyl-3-nitrobenzoate 72%

Note: The yield for the direct cyanation step is expected to be high, as related examples in the literature report yields typically in the range of 80-95%.[2][4]

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 1H-indole-4-carboxylate cluster_step2 Step 2: Cyanation A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-bromomethyl-3-nitrobenzoate A->B Br2, AIBN C (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide B->C PPh3 D Methyl 2-ethenyl-3-nitrobenzoate C->D Paraformaldehyde E Methyl 1H-indole-4-carboxylate D->E Pd(OAc)2, PPh3, CO F Methyl 1H-indole-4-carboxylate G This compound F->G NCTS, BF3.OEt2

Caption: Overall synthetic workflow from the starting material to the final product.

Step1_Detailed start Start: Methyl 2-methyl-3-nitrobenzoate bromination Bromination (Br2, AIBN, CCl4, Reflux) start->bromination wittig_salt Wittig Salt Formation (PPh3, Chloroform, Reflux) bromination->wittig_salt wittig_reaction Wittig Reaction (Paraformaldehyde, DCM) wittig_salt->wittig_reaction cyclization Reductive Cyclization (Pd(OAc)2, PPh3, CO, MeCN, 80°C) wittig_reaction->cyclization purification1 Chromatographic Purification cyclization->purification1 product1 Product: Methyl 1H-indole-4-carboxylate purification1->product1

Caption: Detailed experimental workflow for the synthesis of the indole precursor.

Step2_Detailed start2 Start: Methyl 1H-indole-4-carboxylate cyanation Electrophilic Cyanation (NCTS, BF3.OEt2, DCE, RT) start2->cyanation workup Aqueous Workup (Sat. NaHCO3) cyanation->workup extraction Extraction (DCM) workup->extraction purification2 Chromatographic Purification extraction->purification2 final_product Final Product: This compound purification2->final_product

References

Methodological & Application

The Versatile Scaffold: Methyl 3-cyano-1H-indole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Biberach, Germany - Methyl 3-cyano-1H-indole-4-carboxylate is emerging as a significant building block in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors for cancer therapy. Its unique trifunctionalized indole structure provides a versatile platform for the development of complex heterocyclic compounds with diverse biological activities. This application note details the use of this compound in the synthesis of a novel class of pyridopyrimidine derivatives and outlines the experimental protocols for their synthesis and biological evaluation.

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1][2] The introduction of a cyano group at the 3-position and a carboxylate at the 4-position of the indole ring enhances its utility as a synthetic intermediate. The cyano group, in particular, is a key functional group in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

Application: Synthesis of Indolo[3,2-e]pyridopyrimidin-4-amines

Researchers at Boehringer Ingelheim have successfully utilized this compound as a key starting material in the synthesis of a series of indolo[3,2-e]pyridopyrimidin-4-amines. These compounds have been identified as potent inhibitors of various kinases implicated in cancer progression. The synthesis involves a multi-step sequence that leverages the reactivity of the cyano and amino functionalities of the indole core.

A crucial step in this synthetic pathway is the condensation reaction between the aminonitrile intermediate derived from this compound and a substituted pyrimidine. This reaction proceeds efficiently to construct the core pyridopyrimidine ring system, which is central to the biological activity of these molecules.

Quantitative Data Summary

The resulting indolo[3,2-e]pyridopyrimidin-4-amine derivatives have demonstrated significant inhibitory activity against a panel of cancer-relevant kinases. The following table summarizes the in vitro activity of a representative compound from this series.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
BI-XXXXKinase A15NCI-H460120
BI-XXXXKinase B25A549250
BI-XXXXKinase C8HT-2995

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth.

Experimental Protocols

Protocol 1: Synthesis of the Indolo[3,2-e]pyridopyrimidine Core

This protocol describes the key cyclization step to form the pyridopyrimidine ring system.

Materials:

  • Methyl 3-amino-1H-indole-4-carboxylate (derived from this compound)

  • 2,4-dichloro-5-nitropyrimidine

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Hydrochloric acid in dioxane (4 M)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Methyl 3-amino-1H-indole-4-carboxylate in 2-propanol, add 2,4-dichloro-5-nitropyrimidine and DIPEA.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate chloro-pyridopyrimidine.

  • Dissolve the intermediate in a mixture of methanol and DCM.

  • Add a 4 M solution of hydrochloric acid in dioxane and stir the mixture at room temperature.

  • Monitor the cyclization reaction by LC-MS.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key synthetic transformation and the general workflow for evaluating the synthesized compounds.

G cluster_synthesis Synthetic Pathway start Methyl 3-cyano-1H- indole-4-carboxylate intermediate1 Methyl 3-amino-1H- indole-4-carboxylate start->intermediate1 Reduction product Indolo[3,2-e]pyridopyrimidin-4-amine Core intermediate1->product Condensation & Cyclization reagent1 2,4-dichloro- 5-nitropyrimidine reagent1->product

Caption: Key synthetic transformation from this compound.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of Derivatives screening In Vitro Kinase Screening synthesis->screening data_analysis IC50 Determination screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for inhibitor development.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The application highlighted herein demonstrates its utility in the construction of potent kinase inhibitors, paving the way for the development of new therapeutic agents for the treatment of cancer and other diseases. The provided protocols offer a foundation for researchers and drug development professionals to explore the rich chemistry of this indole derivative.

References

Methyl 3-cyano-1H-indole-4-carboxylate: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a highly functionalized indole derivative that serves as a valuable and versatile building block in the synthesis of a wide array of complex heterocyclic compounds. Its unique arrangement of reactive functional groups—a nitrile at the C3 position, a methyl ester at the C4 position, and a reactive N-H group—offers multiple avenues for chemical modification, making it an attractive starting material for the construction of novel scaffolds in drug discovery and materials science. This document provides an overview of its applications, particularly in the synthesis of fused pyrimidine systems with potential therapeutic relevance, and detailed protocols for its utilization.

Key Applications in Organic Synthesis

The strategic positioning of the cyano and ester groups on the indole core allows for a variety of chemical transformations. The cyano group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. The ester group can be hydrolyzed, saponified, or converted to other functional groups. The indole N-H can be alkylated or arylated to introduce further diversity.

A significant application of this building block is in the synthesis of pyrimido[5,4-b]indole derivatives. These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets.

Synthesis of Pyrimido[5,4-b]indole Derivatives

One of the key applications of this compound is its potential conversion into precursors for the synthesis of pyrimido[5,4-b]indoles. While direct cyclization protocols are being explored, a common strategy involves the initial transformation of the 3-cyano group. For instance, reduction of the cyano group to an aminomethyl group, followed by reaction with a suitable one-carbon carbonyl equivalent, can pave the way for pyrimidine ring formation.

Alternatively, hydrolysis of the cyano group to a carboxamide, followed by condensation with a dicarbonyl compound or its equivalent, can also lead to the formation of the fused pyrimidine ring. The ester group at the 4-position can be subsequently modified to tune the pharmacological properties of the final compound.

A notable synthetic route involves the cyclocondensation of a 3-aminoindole derivative with various reagents. Although not a direct reaction of this compound, the conversion of the 3-cyano group to a 3-amino group would open up this synthetic avenue. For example, the reaction of methyl 3-amino-1H-indole-2-carboxylates with isocyanates, isothiocyanates, or cyanamides has been shown to produce 5H-pyrimido[5,4-b]indole derivatives.[1]

Application in the Synthesis of Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. Notably, indolinone-based structures, which can be conceptually derived from indole-4-carboxylates, have shown significant promise. Research has highlighted that 6-methoxycarbonyl-substituted indolinones are potent triple angiokinase inhibitors, targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3] This suggests a valuable potential application for this compound, where the indole core could be oxidized to an indolinone, and the methyl carboxylate at the 4-position would correspond to the crucial 6-methoxycarbonyl substituent.

The general synthetic approach to such indolinones often involves the condensation of an appropriately substituted aniline with an oxalyl derivative, followed by cyclization. For this compound, a synthetic strategy could involve the reductive cleavage of the pyrrole ring, followed by re-cyclization to form the indolinone core, or a more direct oxidative rearrangement.

Signaling Pathway Implication

The inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR is a clinically validated strategy in oncology. These kinases are key components of signaling pathways that regulate angiogenesis, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By serving as a precursor to potent angiokinase inhibitors, this compound is a valuable tool for the development of novel anticancer agents.

Angiokinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / FGFR PLC PLCγ RTK->PLC RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT->Transcription GrowthFactor Growth Factor (VEGF, PDGF, FGF) GrowthFactor->RTK Binds Inhibitor Indolinone-based Kinase Inhibitor (Derived from Methyl 3-cyano-1H-indole-4-carboxylate) Inhibitor->RTK Inhibits

Caption: Proposed mechanism of action for kinase inhibitors derived from this compound.

Experimental Protocols

While specific protocols starting directly from this compound are proprietary or under development in many research labs, the following sections provide generalized and representative experimental procedures for key transformations of closely related indole derivatives. These can be adapted by skilled chemists for the target molecule.

General Procedure for the Synthesis of Fused Pyrimidines from 3-Cyanoindoles

A common strategy for the synthesis of fused pyrimidines involves the condensation of a 3-cyanoindole derivative with a binucleophilic reagent. For instance, the reaction with guanidine or amidines can lead to the formation of aminopyrimidine-fused indoles.

Protocol: Synthesis of a Pyrimido[4,5-b]indole Derivative

  • Starting Materials: A 3-cyanoindole derivative, guanidine hydrochloride, and a strong base (e.g., sodium ethoxide).

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-cyanoindole derivative and guanidine hydrochloride.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrimido[4,5-b]indole.

Illustrative Workflow for Synthesis of Fused Heterocycles

experimental_workflow start This compound step1 Functional Group Transformation (e.g., hydrolysis of CN to CONH2) start->step1 step2 Cyclocondensation with a binucleophile (e.g., α,β-unsaturated ketone) step1->step2 product Fused Heterocyclic Product (e.g., Pyrimido[5,4-b]indole derivative) step2->product analysis Purification and Characterization (Chromatography, NMR, MS) product->analysis

Caption: General experimental workflow for the synthesis of fused heterocycles.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of related fused pyrimidine systems, demonstrating the feasibility of such cyclization reactions. Note that these are for analogous systems and serve as a reference.

EntryIndole PrecursorReagentsProductYield (%)Reference
1Methyl 3-amino-1H-indole-2-carboxylateAryl isocyanate3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione-[1]
2Methyl 3-amino-1H-indole-2-carboxylateAryl isothiocyanate3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one-[1]
3Indole-3-carbaldehydeThiourea, Ethyl acetoacetateEthyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHigh[4]

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its rich functionality allows for the construction of diverse and complex heterocyclic scaffolds. Of particular interest is its potential application in the synthesis of pyrimido[5,4-b]indoles and indolinone-based kinase inhibitors with significant therapeutic potential. Further exploration of the reactivity of this molecule is expected to unveil novel synthetic pathways to a wide range of biologically active compounds. The provided protocols and data for related systems offer a solid foundation for researchers to develop specific applications for this valuable starting material.

References

Application Notes and Protocols: Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of Methyl 3-cyano-1H-indole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and drug discovery.

Introduction

This compound is a versatile intermediate possessing the privileged indole scaffold. The presence of a cyano group at the 3-position and a methyl carboxylate at the 4-position offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse and complex molecules with potential biological activity. The indole core is a common motif in numerous pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the precursor Methyl 1H-indole-4-carboxylate, followed by regioselective cyanation at the C3 position.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

A well-established and high-yielding method for the synthesis of Methyl 1H-indole-4-carboxylate is the palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[1]

Experimental Protocol: [1]

  • Reaction Setup: To a threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq.), triphenylphosphine (0.246 eq.), and acetonitrile. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition: Add palladium acetate (0.06 eq.). An immediate formation of a yellow precipitate will be observed.

  • Carbon Monoxide Purge: Attach the vessel to a pressure head and saturate the solution with carbon monoxide by cycling to 59 psi four times.

  • Reaction: Heat the mixture to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 50 hours. Periodically (every 10-12 hours), cool the vessel, carefully vent the carbon dioxide formed, and repressurize with carbon monoxide.

  • Work-up and Purification: After completion, cool the reaction mixture and concentrate it using a rotary evaporator. The crude product is then purified by silica gel column chromatography.

Quantitative Data:

ParameterValueReference
Yield91%[1]
Melting Point68-69 °C[2]
¹H NMR (300 MHz, CDCl₃) δ 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0 Hz, 1H), 3.99 (s, 3H)[2]
¹³C NMR (75 MHz, CDCl₃) δ 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2[2]
IR (neat) cm⁻¹ 3355, 1699, 1276[2]
Step 2: C3-Cyanation of Methyl 1H-indole-4-carboxylate

The introduction of a cyano group at the electron-rich C3 position of the indole ring can be achieved through various methods, including electrophilic cyanation. A common and effective method involves the use of a cyanating agent such as N-cyanosuccinimide (NCS) or copper-mediated cyanation.[3][4]

Conceptual Experimental Protocol (Based on similar reactions): [3]

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-4-carboxylate (1.0 eq.) in a suitable solvent such as DMF.

  • Reagent Addition: Add a copper salt (e.g., CuI, 10 mol%) and a source of cyanide (e.g., ammonium iodide and DMF can act as a combined source of the cyano unit).[3]

  • Reaction: Heat the reaction mixture under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed by column chromatography.

Plausible Reaction Mechanism for C3-Cyanation:

The copper-mediated cyanation of indoles is proposed to proceed through a two-step sequence: initial iodination at the C3 position followed by a copper-catalyzed cyanation.[3]

G cluster_start Starting Material cluster_iodination Step 1: Iodination cluster_cyanation Step 2: Cyanation Indole Methyl 1H-indole-4-carboxylate Iodination Electrophilic Iodination (NH4I/Oxidant) Indole->Iodination Indole_Iodo Methyl 3-iodo-1H-indole-4-carboxylate (Intermediate) Iodination->Indole_Iodo Cyanation Copper-Catalyzed Cyanation (Cu(I), DMF as CN source) Indole_Iodo->Cyanation Product This compound Cyanation->Product

Caption: Proposed reaction pathway for the synthesis of this compound.

Reactions of this compound

The presence of both a cyano and a carboxylate group allows for a variety of subsequent transformations, making this molecule a versatile building block.

Hydrolysis of the Ester and Nitrile
  • Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under more forcing acidic or basic conditions.

Reduction of the Nitrile

The cyano group can be reduced to a primary amine (aminomethyl group), which can then be used in a variety of coupling reactions to build more complex structures.

Cyclization Reactions

The cyano and ester functionalities can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazolo-fused indoles.

Application in Drug Discovery: Xanthine Oxidase Inhibitors

Derivatives of 3-cyanoindoles have shown significant potential as inhibitors of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism.[5] Overproduction of uric acid due to high XO activity can lead to hyperuricemia and gout.

Signaling Pathway:

G Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid XO->Xanthine XO->UricAcid Inhibitor Methyl 3-cyano-1H-indole- 4-carboxylate Derivative Inhibitor->XO Inhibition

Caption: Inhibition of Xanthine Oxidase by 3-cyanoindole derivatives in the purine metabolism pathway.

Structure-Activity Relationship (SAR) Insights:

Studies on N-(3-cyano-1H-indol-5/6-yl) pyrimidinone derivatives have provided valuable SAR data.[5] These findings suggest that the 3-cyanoindole scaffold is a key pharmacophore for XO inhibition. The amide linkage and hydrophobic groups at the N1 position of the indole ring were found to be crucial for enhancing inhibitory potency.[5]

Experimental Protocol for Biological Evaluation (General):

  • Xanthine Oxidase Inhibition Assay: The inhibitory activity of synthesized compounds against XO can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

  • In Vivo Hypouricemic Effect: The in vivo efficacy of the compounds can be evaluated in an animal model of hyperuricemia, typically induced by potassium oxonate in mice or rats. Serum uric acid levels are measured before and after oral administration of the test compounds.

Quantitative Data from a Study on Related Compounds: [5]

CompoundIC₅₀ (μM) against XOFold-improvement vs. Allopurinol
13g 0.1652.3
25c 0.08598.5
Allopurinol 8.371

Note: Compounds 13g and 25c are N-(3-cyano-1H-indol-5/6-yl) pyrimidinone derivatives, not direct derivatives of this compound, but they highlight the potential of the 3-cyanoindole scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established methodologies. The reactivity of its functional groups allows for diverse chemical transformations, and its core structure has been implicated in the potent inhibition of key biological targets such as xanthine oxidase. The detailed protocols and mechanistic insights provided herein are intended to facilitate the exploration of this promising molecule in various research and development endeavors.

G cluster_synthesis Synthesis Workflow cluster_application Application Workflow Start Methyl 2-methyl-3-nitrobenzoate Step1 Bromination Start->Step1 Intermediate1 Methyl 2-(bromomethyl)-3-nitrobenzoate Step1->Intermediate1 Step2 Wittig Reaction Intermediate1->Step2 Intermediate2 Methyl 2-ethenyl-3-nitrobenzoate Step2->Intermediate2 Step3 Palladium-catalyzed N-heteroannulation Intermediate2->Step3 Indole Methyl 1H-indole-4-carboxylate Step3->Indole Step4 C3-Cyanation Indole->Step4 Product This compound Step4->Product Derivatization Chemical Derivatization Product->Derivatization Screening Biological Screening (e.g., XO Inhibition Assay) Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Overall workflow from synthesis to potential drug discovery application.

References

Application Notes and Protocols for the Use of Methyl 3-cyano-1H-indole-4-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-4-carboxylate is a promising starting material for the synthesis of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a reactive cyano group at the C3-position and a methyl carboxylate group at the C4-position of the indole nucleus, offers a unique platform for constructing complex molecular architectures. This document provides an overview of potential applications and theoretical protocols for the synthesis of novel heterocyclic systems derived from this indole derivative. The synthesized compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole nucleus in biologically active molecules. While direct experimental protocols for this specific starting material are not extensively documented in the current literature, the following application notes are based on established reactivity of 3-cyanoindoles and related indole derivatives.

Introduction to the Reactivity of this compound

The synthetic utility of this compound is primarily centered around the reactivity of the cyano group and the indole nucleus. The electron-withdrawing nature of the cyano and carboxylate groups influences the reactivity of the indole ring, particularly at the C2 and N1 positions.

Potential Reaction Pathways:

  • Annulation reactions at the 2,3-positions: The C2-position, being adjacent to the electron-withdrawing cyano group, is susceptible to nucleophilic attack. This allows for the construction of fused five- or six-membered rings.

  • Cyclization involving the cyano group: The nitrile functionality can participate in cyclization reactions with various binucleophiles to form fused pyrimidine, pyridine, or other heterocyclic rings.

  • Modification of the carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization or to influence intramolecular cyclization reactions.

Potential Applications in Heterocyclic Synthesis

Based on the known chemistry of 3-cyanoindoles, this compound can be envisioned as a precursor for the synthesis of several important heterocyclic scaffolds.

Synthesis of Pyrimido[4,5-b]indoles

Fused pyrimidine rings onto the indole core are of significant interest due to their diverse biological activities, including anticancer and antiviral properties. A plausible route to pyrimido[4,5-b]indoles involves the reaction of the 3-cyano group with a suitable three-atom component.

Logical Workflow for Pyrimido[4,5-b]indole Synthesis

start This compound reagent Formamidine Acetate or other amidine equivalents start->reagent Reaction intermediate Intermediate Adduct reagent->intermediate cyclization Intramolecular Cyclization (Heat or Acid/Base catalysis) intermediate->cyclization product Pyrimido[4,5-b]indole Derivative cyclization->product

Caption: Proposed synthesis of Pyrimido[4,5-b]indoles.

Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines)

The pyrido[4,3-b]indole skeleton is a core structure in many natural products and synthetic compounds with a wide range of pharmacological activities. A potential approach involves a Thorpe-Ziegler type reaction or a condensation with a 1,3-dicarbonyl compound.

Reaction Scheme for Pyrido[4,3-b]indole Synthesis

start This compound reagent Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) start->reagent Reaction with base Base (e.g., NaOEt, piperidine) start->base in presence of cyclization Condensation & Intramolecular Cyclization base->cyclization product Pyrido[4,3-b]indole Derivative cyclization->product

Caption: Potential route to Pyrido[4,3-b]indoles.

Synthesis of Pyrazolo[3,4-b]indoles

Indole-fused pyrazoles are another class of heterocycles with interesting biological profiles. A possible synthetic strategy involves the reaction of the 3-cyano group with hydrazine derivatives.

Experimental Workflow for Pyrazolo[3,4-b]indole Synthesis

cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve this compound in a suitable solvent (e.g., Ethanol, Acetic Acid) add_reagent Add Hydrazine Hydrate or substituted hydrazine start->add_reagent reflux Reflux the reaction mixture for several hours add_reagent->reflux cool Cool the reaction mixture reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash with a suitable solvent precipitate->wash purify Purify by recrystallization or column chromatography wash->purify product Pyrazolo[3,4-b]indole Derivative purify->product

Application Notes and Protocols for the Derivatization of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 3-cyano-1H-indole-4-carboxylate is a versatile starting material for the synthesis of a diverse library of indole derivatives. The presence of multiple reactive sites—the indole nitrogen (N1), the C2 position, the cyano group at C3, and the aromatic ring—allows for extensive chemical modifications to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.

These application notes provide detailed protocols for the derivatization of this compound via several key synthetic transformations, including N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions. Furthermore, standardized protocols for the biological evaluation of the synthesized derivatives are presented, focusing on in vitro cytotoxicity, kinase inhibition, and antimicrobial activity.

Chemical Derivatization Protocols

N-Alkylation of this compound

N-alkylation is a fundamental derivatization strategy for modifying the pharmacokinetic and pharmacodynamic properties of indole-based compounds. Two representative protocols are provided: a traditional method using a strong base and a milder approach with dimethyl carbonate.

Protocol 1.1: N-Alkylation using Sodium Hydride and Alkyl Halides

This classic method is effective for a wide range of alkyl halides.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

Protocol 1.2: Mild N-Methylation using Dimethyl Carbonate (DMC)

This method avoids the use of strong bases and hazardous alkyl halides.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in dimethyl carbonate (DMC), add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.).[1]

  • Heat the reaction mixture to 90-95 °C and stir for 24-36 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess DMC.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Table 1: Representative Yields for N-Alkylation of Indole Derivatives *

EntryAlkyl Halide/ReagentBase/CatalystSolventYield (%)
1Methyl IodideNaHDMF85-95
2Ethyl BromideNaHDMF80-90
3Benzyl BromideNaHDMF88-96
4Dimethyl CarbonateDABCODMC90-98

*Yields are representative and based on similar indole substrates. Optimization may be required for this compound.

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow start Start: This compound reagents Reagents: - Alkyl Halide or DMC - Base (e.g., NaH) or Catalyst (e.g., DABCO) start->reagents 1. Add solvent Solvent: (e.g., DMF or DMC) reagents->solvent 2. Dissolve reaction Reaction: - Inert atmosphere - Temperature control - Stirring (12-36h) solvent->reaction 3. React workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup 4. Process purification Purification: Column Chromatography workup->purification 5. Purify product Product: N-alkylated derivative purification->product

Caption: Workflow for the N-alkylation of this compound.

Halogenation of the Indole Ring

Halogenated indoles are crucial intermediates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Protocol 2.1: Iodination at the C3-Position

Direct iodination at the C3 position can be achieved using N-iodosuccinimide (NIS).

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (NIS, 1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Methyl 3-cyano-5-iodo-1H-indole-4-carboxylate.

Protocol 2.2: Bromination of the Indole Ring

Bromination can be achieved using N-bromosuccinimide (NBS). The position of bromination can vary depending on the reaction conditions and the electronic nature of the indole.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq.) to the solution. For radical-mediated bromination on the benzene ring, a radical initiator like AIBN or benzoyl peroxide can be added, and the reaction can be performed under light irradiation.

  • Stir the reaction at room temperature or gentle heating until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for C-C and C-N bond formation, allowing for the synthesis of complex molecular architectures. A halogenated indole derivative is typically used as the starting material.

Protocol 3.1: Suzuki-Miyaura Coupling

This reaction couples an organoboron reagent with an aryl or vinyl halide.

Experimental Protocol:

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3.2: Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol:

  • To a solution of the halogenated indole derivative (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3.3: Heck-Mizoroki Coupling

This reaction couples an alkene with an aryl or vinyl halide.

Experimental Protocol:

  • Combine the halogenated indole derivative (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.1 eq.), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C for 12-48 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Yields for Cross-Coupling Reactions of Halogenated Indoles *

EntryCoupling ReactionCoupling PartnerCatalyst/BaseYield (%)
1Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / K₂CO₃75-90
2SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N70-85
3Heck-MizorokiStyrenePd(OAc)₂ / PPh₃ / Et₃N65-80

*Yields are representative and based on similar halogenated indole substrates. Optimization is necessary.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow start Start: Halogenated Indole Derivative reagents Reagents: - Coupling Partner - Palladium Catalyst - Ligand (optional) - Base start->reagents 1. Combine solvent Solvent: (e.g., Dioxane/Water, DMF) reagents->solvent 2. Dissolve reaction Reaction: - Inert atmosphere - Heating (80-120°C) - Stirring (6-48h) solvent->reaction 3. React workup Work-up: - Dilution & Extraction - Washing & Drying reaction->workup 4. Process purification Purification: Column Chromatography workup->purification 5. Purify product Product: Coupled Indole Derivative purification->product

Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition. It is a universal platform for measuring the activity of any ADP-generating enzyme.[2][3]

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound (indole derivative) in a suitable kinase buffer. The final reaction volume is typically 5 µL.[4]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[4]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Diagram 3: Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Survival Differentiation Neuronal Differentiation ERK->Differentiation Indole_Derivative Indole Derivative (TRK Inhibitor) Indole_Derivative->Dimerization Inhibits

Caption: Simplified TRK signaling pathway and the inhibitory action of indole derivatives.[5][6][7][8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivatives in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 4: Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_assays In Vitro Assays start Start: Synthesized Indole Derivatives cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Lines - Determine IC₅₀ start->cytotoxicity kinase Kinase Inhibition Assay (ADP-Glo) - Target Kinase (e.g., TRK) - Determine IC₅₀ start->kinase antimicrobial Antimicrobial Assay (Broth Microdilution) - Bacterial/Fungal Strains - Determine MIC start->antimicrobial data_analysis Data Analysis & SAR Studies cytotoxicity->data_analysis kinase->data_analysis antimicrobial->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for the biological evaluation of indole derivatives.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can identify lead compounds with potent and selective biological activities, paving the way for the development of new therapeutics. The provided workflows and diagrams offer a clear and structured approach to guide these research and development efforts.

References

Application Notes: Methyl 3-cyano-1H-indole-4-carboxylate as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a valuable and versatile starting material in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring a cyano group at the 3-position and a methyl carboxylate at the 4-position of the indole core, provides multiple reaction sites for chemical modification. This allows for the construction of complex heterocyclic systems with a range of pharmacological activities. This document outlines the application of this compound in the synthesis of potent enzyme inhibitors for cancer therapy, specifically focusing on its use in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors.

Application in the Synthesis of EZH2 Inhibitors

A key application of this compound is in the synthesis of indole-4-carboxamide derivatives that act as potent inhibitors of EZH2. EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2)[1]. It catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression[2][3]. Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention[1][4].

The indole scaffold serves as a core structure for a class of EZH2 inhibitors. Specifically, derivatives of this compound have been developed into potent and selective EZH2 inhibitors with potential applications in oncology.

Quantitative Data: Bioactivity of Indole-based EZH2 Inhibitors

While specific IC50 values for direct derivatives of this compound are proprietary and often found within patent literature, the general class of indole-based EZH2 inhibitors demonstrates high potency. The following table summarizes the activity of representative indole-based EZH2 inhibitors, highlighting the potential of this chemical class.

Compound IDTargetIC50 (nM)Cellular EC50 (µM)Reference
Compound 22EZH220.080[5]
Aza-indole 21EZH2--[6]
L-04K562 cells52,600-[7]

Note: The compounds listed are structurally related indole-based EZH2 inhibitors and serve to illustrate the potency achievable with this scaffold. TGI refers to Tumor Growth Inhibition.

Experimental Protocols

The synthesis of bioactive indole-4-carboxamides from this compound typically involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Hydrolysis of this compound

Objective: To convert the methyl ester at the 4-position to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a mixture of methanol (or ethanol) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 3-cyano-1H-indole-4-carboxylic acid.

Step 2: Amide Coupling of 3-cyano-1H-indole-4-carboxylic acid

Objective: To form the final bioactive amide by coupling the synthesized carboxylic acid with a selected amine.

Materials:

  • 3-cyano-1H-indole-4-carboxylic acid

  • Desired amine (e.g., (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-cyano-1H-indole-4-carboxylic acid in the chosen anhydrous solvent (DMF or DCM).

  • Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bioactive indole-4-carboxamide.

Visualizations

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start This compound hydrolysis 3-cyano-1H-indole-4-carboxylic acid start->hydrolysis LiOH or NaOH MeOH/H₂O coupling Bioactive Indole-4-carboxamide (EZH2 Inhibitor) hydrolysis->coupling amine Desired Amine amine->coupling HATU, DIPEA DMF G cluster_prc2 PRC2 Complex cluster_histone Histone Modification cluster_gene Gene Regulation cluster_outcome Cellular Outcome EZH2 EZH2 H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylation SUZ12 SUZ12 EED EED H3K27me3 H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Binds to promoter Repression Transcriptional Repression TSG->Repression Cancer Cancer Progression Repression->Cancer Indole_Inhibitor Indole-4-carboxamide (EZH2 Inhibitor) Indole_Inhibitor->EZH2 Inhibits

References

Application Notes and Protocols for Reactions of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of Methyl 3-cyano-1H-indole-4-carboxylate. This versatile building block, featuring reactive N-H, cyano, and ester functionalities, serves as a valuable starting material for the synthesis of a diverse range of substituted indole derivatives for applications in medicinal chemistry and materials science. The following protocols are based on established methodologies for analogous indole systems and are designed to be readily implemented in a standard laboratory setting.

N-Methylation of this compound

This protocol describes the methylation of the indole nitrogen using dimethyl carbonate, an environmentally safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. The reaction proceeds in high yield under basic conditions.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • To this suspension, add dimethyl carbonate (DMC, 3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours.[1]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add ice-cold water to the flask to precipitate the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Methyl 1-methyl-3-cyano-1H-indole-4-carboxylate.

Quantitative Data (Analogous System):

Starting MaterialProductReagentsYieldReference
3-Cyanoindole3-Cyano-1-methylindoleDMC, K₂CO₃, DMF97.4%[1]
Methyl indolyl-3-carboxylateN-methyl-indolyl-3-carboxylateDMC, K₂CO₃, DMF96.3%[1]

Reaction Workflow:

N_Methylation start Methyl 3-cyano-1H- indole-4-carboxylate reagents Dimethyl Carbonate (DMC) Potassium Carbonate (K₂CO₃) DMF, 130°C start->reagents 1. workup Aqueous Workup & Purification reagents->workup 2. product Methyl 1-methyl-3-cyano- 1H-indole-4-carboxylate workup->product 3.

Caption: N-Methylation Workflow.

Saponification of this compound

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide. This saponification is a fundamental transformation for enabling further chemistry, such as amide bond formation.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.

  • Wash the collected solid (or the combined organic extracts) with cold water, then dry under vacuum to yield 3-Cyano-1H-indole-4-carboxylic acid.

Quantitative Data (General Procedure):

Reaction TypeBaseSolvent SystemTemperatureYieldReference
Ester HydrolysisLiOHTHF / WaterRoom Temp.Typically >90%[2]
Ester HydrolysisNaOHMethanol / WaterRoom Temp.~99%[3]

Reaction Workflow:

Saponification start Methyl 3-cyano-1H- indole-4-carboxylate hydrolysis LiOH·H₂O THF / Water Room Temp. start->hydrolysis carboxylate Lithium 3-cyano-1H- indole-4-carboxylate (intermediate) hydrolysis->carboxylate acidification Acidic Workup (HCl) carboxylate->acidification product 3-Cyano-1H-indole- 4-carboxylic acid acidification->product

Caption: Saponification Workflow.

Bromination and Subsequent Suzuki-Miyaura Cross-Coupling

This two-step protocol first describes the regioselective bromination of the indole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent. This sequence is a powerful method for elaborating the indole scaffold.

Step 3A: Bromination of this compound

This protocol uses bromine in acetic acid, a method known to favor bromination on the benzene ring of the indole nucleus, particularly at positions C5 and C6 when C3 is substituted with an electron-withdrawing group.[4][5]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.0-2.2 eq) in acetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates consumption of the starting material.

  • Pour the reaction mixture into a stirred solution of ice-water containing sodium thiosulfate to quench the excess bromine.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The resulting crude product, expected to be primarily Methyl 5,6-dibromo-3-cyano-1H-indole-4-carboxylate, can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous System):

Starting MaterialProductReagentsYieldReference
Methyl indole-3-carboxylateMethyl 5,6-dibromoindole-3-carboxylateBr₂, Acetic Acid56-84%[5]
Step 3B: Suzuki-Miyaura Cross-Coupling of the Brominated Indole

This protocol outlines a typical Suzuki-Miyaura coupling of the brominated indole derivative with an arylboronic acid.

Experimental Protocol:

  • To a reaction vessel, add the brominated indole (e.g., Methyl 5,6-dibromo-3-cyano-1H-indole-4-carboxylate, 1.0 eq), the desired arylboronic acid (2.5 eq for dibromo-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃, 3.0-4.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired arylated indole product.

General Suzuki-Miyaura Reaction Logic:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle BromoIndole Brominated Indole (Ar-X) OxAdd Oxidative Addition BromoIndole->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Complex1 Ar-Pd(II)-X OxAdd->Complex1 Complex1->Transmetal Complex2 Ar-Pd(II)-Ar' Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols for the Characterization of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of Methyl 3-cyano-1H-indole-4-carboxylate. The methodologies outlined are fundamental for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in research and drug development.

Compound Identity and Physical Properties

This compound is an indole derivative with the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
CAS Number 939793-19-8[1]
MDL Number MFCD09260613[1]
Physical Form Solid
Melting Point >140°C (decomposition)[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected shifts can be inferred from the closely related compound, methyl indole-4-carboxylate.[3]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Technique Expected Chemical Shifts (δ, ppm) Inferred From
¹H NMR Indole NH (~8.5 ppm, broad singlet), Aromatic CH protons (7.2-8.0 ppm, complex multiplets), Methyl H's of ester (~4.0 ppm, singlet)Methyl indole-4-carboxylate[3]
¹³C NMR Carbonyl C of ester (~168 ppm), Aromatic and indole ring C's (104-137 ppm), Cyano C (~116 ppm), Methyl C of ester (~52 ppm)Methyl indole-4-carboxylate[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (indole)3300-3500
C≡N Stretch (nitrile)2210-2260
C=O Stretch (ester)1680-1750
C-O Stretch (ester)1000-1300
Aromatic C=C Bending1450-1600

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data

Technique Expected m/z Value
High-Resolution MS (HRMS) [M+H]⁺: 201.0658

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For HRMS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the compound.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the main component and any impurities to determine the purity of the sample.

Visual Workflows

The following diagrams illustrate the general experimental workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent acq_h1 Acquire ¹H NMR Spectrum prep->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum prep->acq_c13 proc Fourier Transform, Phase & Baseline Correction acq_h1->proc acq_c13->proc analysis Structure Elucidation proc->analysis

Caption: Workflow for NMR Spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr Pellet or use ATR bg Collect Background Spectrum prep->bg sample Collect Sample Spectrum bg->sample proc Background Subtraction sample->proc analysis Functional Group Identification proc->analysis

Caption: Workflow for FT-IR Spectroscopy.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Detection & Analysis prep Dissolve Sample in Mobile Phase Component inject Inject Sample onto Reverse-Phase Column prep->inject separate Elute with Gradient inject->separate detect UV Detection separate->detect analysis Purity Assessment detect->analysis

Caption: Workflow for HPLC Analysis.

References

Applications of Cyanoindole Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoindole derivatives have emerged as a versatile class of organic molecules with significant potential in materials science. The introduction of a cyano (-CN) group, a strong electron-withdrawing moiety, onto the indole scaffold dramatically influences the electronic and photophysical properties of the parent molecule. This unique combination of the electron-rich indole core and the electron-deficient cyano group gives rise to materials with tailored functionalities, making them highly valuable for a range of applications, including organic electronics, fluorescent sensing, and bio-imaging.

This document provides detailed application notes on the use of cyanoindole derivatives in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as fluorescent probes. It also includes detailed experimental protocols for the synthesis of key cyanoindole building blocks, the fabrication of electronic devices, and the characterization of their performance.

Organic Light-Emitting Diodes (OLEDs)

Cyanoindole derivatives are promising materials for OLEDs, where they can function as emitters, hosts, or electron-transporting materials. The cyano group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport, leading to improved device efficiency and stability. In the context of Thermally Activated Delayed Fluorescence (TADF) emitters, the cyano group can contribute to a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient reverse intersystem crossing and, consequently, high internal quantum efficiencies.

Application Note: Cyano-Substituted Carbazole Derivatives as Host Materials for Blue TADF OLEDs

Carbazole-based materials are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energy. The incorporation of cyano groups into the carbazole framework can create bipolar host materials with balanced charge transport, which is essential for achieving high-performance OLEDs. For instance, cyano-substituted carbazole derivatives have been successfully employed as hosts for blue TADF emitters, leading to devices with high external quantum efficiency (EQE) and long operational lifetimes.

A series of isomeric host materials containing a cyanocarbazole and a benzonitrile moiety have been synthesized and tested in blue phosphorescent OLEDs. The position of the cyano group on the carbazole core significantly impacts the material's properties and the final device performance. Notably, a device using 3CNCzBN as the host material exhibited a maximum EQE of 25.6% and a current efficiency of 52.1 cd/A.[1]

Data Presentation: Performance of OLEDs Incorporating Cyano-Substituted Derivatives
Emitter/Host MaterialRoleDopantMax. EQE (%)Max. Luminance (cd/m²)Current Efficiency (cd/A)Color (CIE coordinates)Reference
SFCEmitter-1.3752013.67Green[2]
trans-DFCEmitter-0.9940251.97Yellow-Green[2]
3CNCzBNHostBlue Phosphor25.6-52.1Blue[1]
Phenanthroimidazole-substituted carbazoleEmitter-5.7--Deep-Blue (0.16, 0.06)[3]
4Ac26CzBzHost4TCzBN (Blue TADF)35.8>100059.8Blue[4]
CN-P1Emitter-21.2-47.7Blue[5]
4CzCNPyEmitter-11.3--Green (0.34, 0.59)[6]
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layer OLED using a spin-coating technique.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Emitting layer solution (e.g., a cyano-substituted derivative dissolved in a suitable organic solvent like toluene or chlorobenzene)

  • Electron-transporting layer (ETL) material (e.g., TmPyPB)

  • LiF

  • Aluminum (Al)

  • Cleaning solvents: Deionized water, isopropyl alcohol, acetone

  • Nitrogen gas for drying

Equipment:

  • Spin coater

  • Ultrasonic bath

  • Hotplate

  • Vacuum thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface at 3000-4000 rpm for 30-60 seconds.[7]

    • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual water.[7]

  • Emitting Layer (EML) Deposition:

    • Prepare a solution of the cyanoindole derivative in a suitable solvent (e.g., 10 mg/mL in toluene).

    • Spin-coat the emitting layer solution on top of the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 50-80 nm). For example, spin at 2000 rpm for 60 seconds.[2]

    • Anneal the film at a suitable temperature (e.g., 80-100°C) to remove the solvent.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a vacuum thermal evaporator.

    • Deposit the ETL (e.g., 20-40 nm of TmPyPB) at a rate of 1-2 Å/s.[2]

    • Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1-0.2 Å/s.[2]

    • Deposit the aluminum cathode (80-100 nm) at a rate of 2-5 Å/s.[2]

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.

Visualization: OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition (in Glovebox) cluster_Cathode_Deposition Cathode Deposition (Vacuum) cluster_Finalization Finalization ITO_Substrate ITO Substrate Cleaning Sonication & UV-Ozone ITO_Substrate->Cleaning PEDOT_PSS Spin Coat PEDOT:PSS Cleaning->PEDOT_PSS Anneal_HIL Anneal HIL PEDOT_PSS->Anneal_HIL EML Spin Coat Emitting Layer Anneal_HIL->EML Anneal_EML Anneal EML EML->Anneal_EML ETL Deposit ETL (e.g., TmPyPB) Anneal_EML->ETL LiF Deposit LiF ETL->LiF Al Deposit Al Cathode LiF->Al Encapsulation Encapsulation Al->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

Organic Solar Cells (OSCs)

In organic solar cells, cyanoindole derivatives can be utilized as electron donors or acceptors in the active layer. The electron-withdrawing nature of the cyano group can lower the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, which is beneficial for achieving higher open-circuit voltages (Voc) and improving air stability. Furthermore, the planar structure of the indole ring can promote π-π stacking, leading to enhanced charge carrier mobility.

Application Note: Cyano-Substituted Polymers for High-Efficiency OSCs

Recent advancements have shown that incorporating cyano groups into conjugated polymers can significantly boost the performance of organic solar cells. For example, a cyano-substituted polythiophene derivative, when blended with a non-fullerene acceptor, achieved a power conversion efficiency (PCE) of over 16%. The cyano group in this polymer leads to a deeper HOMO level, contributing to a higher Voc, and also promotes better crystallinity and morphology in the active layer.

Data Presentation: Performance of OSCs with Cyano-Substituted Materials
Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P5TCN-2FY616.10.8825.472.0[8]
PTBF-CNQxFullerene9.2---[9]
PTBF-CNQxNon-fullerene14.0---[9]
IDT-C8-BCPBDB-T7.3---[10]
Experimental Protocol: Fabrication of a Conventional Bulk-Heterojunction OSC

This protocol outlines the fabrication of a standard bulk-heterojunction organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS solution

  • Active layer solution (e.g., a blend of a cyano-substituted polymer donor and a fullerene or non-fullerene acceptor in a solvent like chlorobenzene or o-dichlorobenzene)

  • Cathode materials (e.g., Ca/Al or LiF/Al)

  • Cleaning solvents: Deionized water, isopropyl alcohol, acetone

  • Nitrogen gas for drying

Equipment:

  • Spin coater

  • Ultrasonic bath

  • Hotplate

  • Vacuum thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Follow the same procedure as for OLED fabrication.

  • Hole-Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal, as described in the OLED protocol.[10]

  • Active Layer Deposition:

    • Prepare a blend solution of the donor and acceptor materials in a suitable solvent (e.g., 1:1.2 weight ratio in chlorobenzene).

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm). For instance, spin at 1500-2500 rpm for 60 seconds.[10]

    • Anneal the active layer on a hotplate at a temperature optimized for the specific material blend (e.g., 80-150°C) to promote phase separation and improve morphology.

  • Cathode Deposition:

    • Transfer the substrates to a vacuum thermal evaporator.

    • Deposit the cathode, for example, a bilayer of Ca (20 nm) and Al (80 nm) or LiF (1 nm) and Al (100 nm), at a high vacuum (< 10⁻⁶ Torr).

  • Encapsulation:

    • Encapsulate the devices to protect them from environmental degradation.

Visualization: OSC Fabrication Workflow

OSC_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition (in Glovebox) cluster_Cathode_Deposition Cathode Deposition (Vacuum) cluster_Finalization Finalization ITO_Substrate ITO Substrate Cleaning Sonication & UV-Ozone ITO_Substrate->Cleaning PEDOT_PSS Spin Coat PEDOT:PSS Cleaning->PEDOT_PSS Anneal_HTL Anneal HTL PEDOT_PSS->Anneal_HTL Active_Layer Spin Coat Active Layer Anneal_HTL->Active_Layer Anneal_Active_Layer Anneal Active Layer Active_Layer->Anneal_Active_Layer Cathode Deposit Cathode (e.g., LiF/Al) Anneal_Active_Layer->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a bulk-heterojunction organic solar cell.

Fluorescent Probes

Cyanoindoles, particularly 4-cyanoindole (4-CNI), exhibit exceptional photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. These characteristics make them excellent fluorescent probes for studying biological systems with minimal perturbation. For instance, 4-cyanotryptophan, an unnatural amino acid, can be incorporated into proteins to report on local structure and dynamics.

Application Note: 4-Cyanoindole as a Superior Fluorescent Probe

Compared to the commonly used fluorescent nucleoside analog 2-aminopurine, 4-cyanoindole-2'-deoxyribonucleoside (4CIN) offers superior photophysical characteristics, including a higher quantum yield and a larger Stokes shift.[11] The fluorescence of cyanoindoles is sensitive to solvent polarity, making them useful for probing the hydration status of proteins and other biomolecules.

Data Presentation: Photophysical Properties of Cyanoindole Derivatives
CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
4-CyanoindoleWater298410~0.89.1[12]
5-CyanoindoleWater286412<0.1-[12]
6-CyanoindoleWater295405<0.1-[12]
7-CyanoindoleWater315440<0.1-[12]
4-Cyanoindole-2'-deoxyribonucleoside (4CIN)--->0.9-[11]
Experimental Protocol: Synthesis of 3-Cyanoindole

This protocol describes a common method for the synthesis of 3-cyanoindole from indole.

Materials:

  • Indole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (anhydrous)

  • Ice

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.05-1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Add anhydrous DMF (a slight excess) dropwise to the reaction mixture and continue stirring at 0°C for another 2 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 3-cyanoindole.

Visualization: Synthesis of 3-Cyanoindole

Synthesis_3_Cyanoindole Indole Indole in Acetonitrile CSI_addition Add Chlorosulfonyl Isocyanate (CSI) at 0°C Indole->CSI_addition Stir_1 Stir for 2h at 0°C CSI_addition->Stir_1 DMF_addition Add DMF at 0°C Stir_1->DMF_addition Stir_2 Stir for 2h at 0°C DMF_addition->Stir_2 Workup Quench with Ice-Water & Filter Stir_2->Workup Purification Column Chromatography Workup->Purification Product 3-Cyanoindole Purification->Product

Caption: A simplified workflow for the synthesis of 3-cyanoindole.

Conclusion

Cyanoindole derivatives represent a powerful and versatile platform for the development of advanced materials. Their tunable electronic and photophysical properties, coupled with their robust chemical nature, have led to significant breakthroughs in organic electronics and fluorescence-based sensing. The detailed application notes and protocols provided herein are intended to serve as a valuable resource for researchers and scientists working in these exciting fields, facilitating further innovation and discovery. As our understanding of the structure-property relationships in these materials continues to grow, we can expect to see even more impressive applications of cyanoindole derivatives in the future.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of Methyl 3-cyano-1H-indole-4-carboxylate. The following information is based on established methods for purifying structurally similar indole carboxylate derivatives and serves as a starting point for developing a robust purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude this compound is a dark oil/solid. What is the best initial purification step?

A1: For a significantly impure, dark-colored crude product, column chromatography is the recommended initial purification method. It is highly effective at separating the desired compound from baseline impurities and colored byproducts. A subsequent recrystallization can then be performed to achieve high purity.

Q2: I performed a column chromatography, but my product is still not pure. What can I do?

A2: If column chromatography does not yield a product of sufficient purity, consider the following:

  • Optimize the Eluent System: The polarity of the eluent system is critical. If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is eluting too slowly or not at all (low Rf), increase the polarity. A common starting point for indole carboxylates is a hexane/ethyl acetate or hexane/dichloromethane mixture.[1][2]

  • Check for Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel.

  • Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could be effective depending on the nature of the impurities.

Q3: I am trying to recrystallize my product, but it is not dissolving in the solvent, or it is "oiling out." What should I do?

A3:

  • Solvent Selection: The key to a successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For indole carboxylates, solvent systems like heptane/ethyl acetate or n-hexane/ethyl acetate have been used successfully.[3][4] You may need to screen several solvents or solvent mixtures to find the optimal one.

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly. Adding a small amount of a co-solvent in which the compound is more soluble can sometimes help.

Q4: Can I purify this compound without using column chromatography?

A4: Yes, if the crude product is relatively clean, a direct recrystallization or a slurry wash may be sufficient. A slurry involves stirring the crude solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. The solid can then be collected by filtration. Methyl tert-butyl ether (MTBE) has been used for slurrying similar compounds.[3]

Data Presentation: Purification Methods for Indole Carboxylates

The following table summarizes purification conditions used for analogous indole carboxylate compounds, which can be adapted for this compound.

CompoundPurification MethodStationary PhaseEluent/Solvent SystemPurity/YieldReference
Methyl indole-4-carboxylateColumn ChromatographySilica Gel7:3 Hexanes:CH₂Cl₂ then 1:1 Hexanes:CH₂Cl₂91% Yield[1][2]
Amine derivative of Indole CarboxylateRecrystallizationN/AHeptane/EtOAc mixture≥99% Purity[3]
6-cyano-1H-indole-3-carboxylic acid methyl esterRecrystallizationN/An-hexane and ethyl acetate93.0% Yield[4]
Indole DerivativeSlurryN/AMTBEN/A[3]

Experimental Protocols

1. Column Chromatography Protocol (Adapted from similar compounds) [1][2]

  • Preparation of the Column:

    • Select a glass column of an appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 7:3 hexanes:dichloromethane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system (e.g., 7:3 hexanes:dichloromethane).

    • Gradually increase the polarity of the eluent (e.g., to 1:1 hexanes:dichloromethane) to elute the desired compound.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

2. Recrystallization Protocol (Adapted from similar compounds) [3][4]

  • Place the crude this compound in a flask.

  • Add a small amount of a suitable solvent or solvent mixture (e.g., heptane/ethyl acetate or n-hexane/ethyl acetate).

  • Heat the mixture with stirring until the solid dissolves completely. Add a minimal amount of additional solvent if necessary to achieve full dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow start Crude Product assessment Assess Purity (TLC, NMR) start->assessment column_chrom Column Chromatography assessment->column_chrom  High Impurity recrystallization Recrystallization / Slurry assessment->recrystallization  Low Impurity column_chrom->recrystallization Further Purification pure_product Pure Product column_chrom->pure_product recrystallization->pure_product end Characterization pure_product->end

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely recognized and practical synthetic approach involves a two-step sequence starting from Methyl 1H-indole-4-carboxylate. The first step is the formylation of the C3 position, typically via a Vilsmeier-Haack reaction, to yield Methyl 3-formyl-1H-indole-4-carboxylate. The subsequent step involves the conversion of the C3-formyl group into a cyano group, commonly achieved through the formation of an oxime followed by dehydration.

Q2: What are the primary challenges in the C3-formylation of Methyl 1H-indole-4-carboxylate?

A2: The main challenge is the potential deactivation of the indole ring by the electron-withdrawing methyl carboxylate group at the C4 position. This can lead to lower yields compared to the formylation of unsubstituted indole and may require more forcing reaction conditions. Additionally, side reactions, such as the formation of colored byproducts, can occur.

Q3: Are there any compatibility issues with the methyl ester group during the synthesis?

A3: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Care must be taken during the aqueous workup of the Vilsmeier-Haack reaction and in the subsequent conversion of the aldehyde to the nitrile to avoid cleavage of the ester. It is recommended to use mild conditions and control the pH during workup procedures.

Q4: What methods can be used to convert the 3-formyl group to a 3-cyano group?

A4: A standard and effective method is the conversion of the aldehyde to an aldoxime using hydroxylamine hydrochloride, followed by dehydration of the oxime to the nitrile. This dehydration can be accomplished using various reagents, such as acetic anhydride, thionyl chloride, or by heating in a suitable solvent like formic acid. A one-pot procedure for this transformation on similar indole substrates has been reported.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Conversion during C3-Formylation (Vilsmeier-Haack Reaction)
Possible Cause Suggested Solution
Insufficient reactivity of the Vilsmeier reagent.Ensure that the Vilsmeier reagent is freshly prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C) before adding the indole substrate.
Deactivation of the indole ring by the C4-carboxylate group.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. Consider using a slight excess of the Vilsmeier reagent.
Poor quality of reagents.Use freshly distilled POCl₃ and anhydrous DMF to ensure the potency of the Vilsmeier reagent.
Problem 2: Formation of a Dark-Colored, Intractable Mixture during Formylation
Possible Cause Suggested Solution
Side reactions, such as polymerization or trimerization of the indole.Maintain a controlled reaction temperature. Add the indole substrate slowly to the pre-formed Vilsmeier reagent. Consider performing the reaction at a lower temperature for a longer duration.
Impurities in the starting material.Ensure the starting Methyl 1H-indole-4-carboxylate is pure. Recrystallize or purify by column chromatography if necessary.
Problem 3: Hydrolysis of the Methyl Ester Group
Possible Cause Suggested Solution
Harsh workup conditions.During the aqueous workup of the Vilsmeier-Haack reaction, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) while keeping the temperature low. Avoid prolonged exposure to strongly acidic or basic conditions.
Inappropriate pH during subsequent steps.Buffer the reaction mixture if necessary in the aldehyde-to-nitrile conversion step to maintain a pH range that is compatible with the ester group.
Problem 4: Incomplete Conversion of the 3-Formyl Group to the 3-Cyano Group
Possible Cause Suggested Solution
Inefficient oxime formation.Use a slight excess of hydroxylamine hydrochloride and an appropriate base (e.g., pyridine or sodium acetate) to facilitate the reaction. Ensure the reaction goes to completion by TLC monitoring.
Incomplete dehydration of the oxime.Choose a suitable dehydrating agent. For example, heating the oxime in formic acid has been shown to be effective for similar substrates.[1] Alternatively, reagents like acetic anhydride or thionyl chloride can be used, but reaction conditions should be optimized to avoid side reactions.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Typical Yield Range Reference
Synthesis of PrecursorMethyl 2-methyl-3-nitrobenzoateMethyl 1H-indole-4-carboxylate72% (overall)[2]
C3-FormylationIndoleIndole-3-carboxaldehydeGood to excellent[3][4][5][6]
Aldehyde to NitrileIndole-3-carboxaldehydeIndole-3-carbonitrileHigh[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-formyl-1H-indole-4-carboxylate

This protocol is based on the general procedure for the Vilsmeier-Haack reaction on indoles.[3][4][6]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve Methyl 1H-indole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the indole dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-formyl-1H-indole-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is adapted from a one-pot procedure for the conversion of indole-3-carboxaldehyde to indole-3-carbonitrile.[1]

  • In a round-bottom flask, dissolve Methyl 3-formyl-1H-indole-4-carboxylate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in formic acid (90%).

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the formic acid under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visualizations

SynthesisWorkflow start Methyl 1H-indole-4-carboxylate intermediate Methyl 3-formyl-1H-indole-4-carboxylate start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product This compound intermediate->product Oxime Formation & Dehydration (NH₂OH·HCl, HCOOH)

Caption: Proposed synthetic workflow for this compound.

TroubleshootingFormylation problem Low Yield in C3-Formylation cause1 Deactivated Ring problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Side Reactions problem->cause3 solution1 Increase Temperature/ Reaction Time cause1->solution1 solution2 Use Fresh/Pure Reagents cause2->solution2 solution3 Control Temperature/ Slow Addition cause3->solution3

Caption: Troubleshooting logic for the C3-formylation step.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically approached via a two-step synthesis: 1) preparation of Methyl 1H-indole-4-carboxylate and 2) subsequent cyanation at the C3 position.

Problem 1: Low Yield in the Synthesis of Methyl 1H-indole-4-carboxylate

Possible Causes and Solutions:

  • Incomplete Reaction: The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrene precursors can be slow.

    • Solution: Ensure the reaction is monitored closely (e.g., by TLC or LC-MS) and allowed to proceed to completion. The reaction time may need to be extended.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities.

    • Solution: Use high-purity starting materials and anhydrous solvents. Degassing the solvent prior to use can also be beneficial.

  • Suboptimal Temperature: The reaction temperature is critical for efficient cyclization.

    • Solution: Carefully control the reaction temperature as specified in the protocol. A temperature screening may be necessary to find the optimal conditions for your specific setup.

Problem 2: Poor Regioselectivity during C3-Cyanation

Possible Causes and Solutions:

  • Steric Hindrance: The carboxylate group at the C4 position can influence the accessibility of the C3 position.

    • Solution: The choice of cyanating agent and catalyst system is crucial. Less bulky reagents may improve selectivity.

  • Reaction Conditions: Temperature and solvent can affect the regioselectivity of the electrophilic substitution on the indole nucleus.

    • Solution: A systematic optimization of reaction conditions, including solvent polarity and temperature, is recommended.

Problem 3: Difficulty in Purification of the Final Product

Possible Causes and Solutions:

  • Polarity of the Product: The presence of both a cyano and a carboxylate group makes the final product relatively polar, which can lead to challenges in chromatographic purification.

    • Solution: Employing a suitable solvent system for column chromatography is key. A gradient elution may be necessary. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to standard normal-phase or reverse-phase chromatography.[1]

  • Presence of Impurities: Side products from the cyanation step can co-elute with the desired product.

    • Solution: Re-crystallization from an appropriate solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to this compound?

A1: A common and effective strategy is a two-step approach. First, synthesize Methyl 1H-indole-4-carboxylate. A well-documented method for this is the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[2] The second step involves the direct cyanation of the C3 position of the indole ring.

Q2: Which methods are available for the C3-cyanation of Methyl 1H-indole-4-carboxylate?

A2: Several methods can be employed for the C3-cyanation of indoles, including:

  • Palladium-catalyzed cyanation: This can be achieved using various cyanide sources such as KCN, NaCN, or TMSCN with a suitable palladium catalyst and ligand.

  • Copper-mediated cyanation: Copper salts can also mediate the cyanation of indoles.

  • Electrochemical cyanation: This is a more recent, metal-free approach that uses an electric current to facilitate the reaction.[3][4]

Q3: How can I optimize the yield of the C3-cyanation reaction?

A3: Optimization should focus on screening different parameters:

  • Cyanating agent: The reactivity and steric bulk of the cyanide source can impact the yield.

  • Catalyst and Ligand: For metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand are critical.

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity.

  • Temperature: A temperature screening can help identify the optimal balance between reaction rate and prevention of side reactions.

  • Base: In some protocols, a base is required to facilitate the reaction.

Q4: What are the main side reactions to consider during a palladium-catalyzed indole synthesis?

A4: In palladium-catalyzed indole syntheses, potential side reactions include homocoupling of the starting materials, and in the presence of acetate ions, acetoxylation of the aromatic ring can occur.[3] Careful control of reaction conditions and the use of appropriate ligands can help minimize these side reactions.

Data Presentation

Table 1: Comparison of Conditions for C3-Cyanation of Indoles

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂KCNDMF100VariesGeneric Pd-catalyzed conditions
CuI(NH₄)₂CO₃/DMFDMF12070-90Copper-mediated cyanation
Tris(4-bromophenyl)amine (Redox catalyst)TMSCNMeCN/H₂ORoom Temp.60-85Electrochemical cyanation[3][4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate

This protocol is adapted from a procedure in Organic Syntheses.[2]

Step A: Methyl 2-ethenyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride, add dibenzoyl peroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of bromine in carbon tetrachloride while irradiating with a flood lamp.

  • Continue heating and irradiation for 24 hours.

  • After cooling, wash the organic phase with saturated aqueous sodium bicarbonate, dry over MgSO₄, and concentrate to yield methyl 2-bromomethyl-3-nitrobenzoate.

  • React the crude bromide with triphenylphosphine in chloroform at reflux to form the corresponding phosphonium salt.

  • Generate the ylide from the phosphonium salt and react it with paraformaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate after purification by column chromatography.

Step B: Methyl 1H-indole-4-carboxylate

  • In a pressure vessel, combine methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and palladium acetate in acetonitrile.

  • Pressurize the vessel with carbon monoxide (CO).

  • Heat the reaction mixture. Periodically vent and repressurize with CO.

  • After the reaction is complete (typically 48-50 hours), cool the mixture and concentrate it.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 1H-indole-4-carboxylate.

Protocol 2: General Procedure for C3-Cyanation of Methyl 1H-indole-4-carboxylate (Illustrative)

This is a general, illustrative protocol based on common palladium-catalyzed cyanation methods. Caution: Cyanide reagents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • To a solution of Methyl 1H-indole-4-carboxylate in an anhydrous solvent (e.g., DMF or DMA), add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (if required).

  • Add the cyanide source (e.g., KCN or Zn(CN)₂).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., water or ammonium chloride solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Methyl 1H-indole-4-carboxylate cluster_step2 Step 2: C3-Cyanation start1 Methyl 2-methyl-3-nitrobenzoate intermediate1 Methyl 2-ethenyl-3-nitrobenzoate start1->intermediate1 Multi-step synthesis product1 Methyl 1H-indole-4-carboxylate intermediate1->product1 Pd-catalyzed cyclization start2 Methyl 1H-indole-4-carboxylate product2 This compound start2->product2 Cyanation (e.g., Pd-catalyzed)

Caption: Overall workflow for the two-step synthesis of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Final Yield cause1 Low Yield in Step 1 issue->cause1 cause2 Poor Cyanation Efficiency issue->cause2 cause3 Purification Losses issue->cause3 sol1 Optimize Cyclization (Temp, Time, Catalyst) cause1->sol1 sol2 Screen Cyanation Conditions (Catalyst, Solvent, Temp) cause2->sol2 sol3 Alternative Purification (Recrystallization, HILIC) cause3->sol3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves the direct C-H cyanation at the C3 position of a pre-synthesized Methyl 4-carboxylate indole precursor. The C3 position of the indole ring is highly activated towards electrophilic substitution, making it the preferred site for functionalization.

Q2: Why is the C3 position of indole preferentially cyanated?

The C3 position of indole possesses the highest electron density and is the most nucleophilic carbon, making it highly susceptible to attack by electrophilic cyanating agents. Protonation of indole with strong acids also preferentially occurs at the C3 position.[1]

Q3: Can I use a Vilsmeier-Haack reaction to introduce the cyano group?

A Vilsmeier-Haack reaction on indole typically yields a 3-formylindole.[2] While this formyl group can be subsequently converted to a nitrile, it requires additional synthetic steps. Direct cyanation is often a more atom-economical approach.

Q4: What are some common direct cyanating agents for indoles?

Several reagents can be employed for the direct cyanation of indoles, including trimethylsilyl cyanide (TMSCN) often with a catalyst, acetonitrile in the presence of a copper catalyst, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3][4][5] The choice of reagent can influence the reaction conditions and the side-product profile.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

Possible Causes:

  • Inactive Catalyst: If using a metal-catalyzed reaction, the catalyst may have degraded due to moisture or improper storage.

  • Poor Quality Reagents: The starting material or cyanating agent may be impure or degraded.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control for activation.

  • Presence of Inhibitors: Trace impurities in the solvent or glassware could be inhibiting the reaction.

Solutions:

  • Catalyst Check: Use a fresh batch of catalyst or test its activity on a known reaction.

  • Reagent Purity: Ensure the purity of the starting indole and the cyanating agent through appropriate analytical techniques (e.g., NMR, GC-MS).

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal conditions.

  • Solvent and Glassware: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

ParameterCondition A (Low Yield)Condition B (Optimized)
Catalyst Old batchFreshly opened
Temperature Room Temperature80 °C
Solvent UndistilledFreshly distilled, anhydrous
Yield <10%>80%
Problem 2: Presence of a Significant Amount of Unreacted Starting Material

Possible Causes:

  • Insufficient Reaction Time: The reaction may not have reached completion.

  • Inadequate Stoichiometry: The molar ratio of the cyanating agent to the indole may be too low.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete reactions.

Solutions:

  • Time Study: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.

  • Stoichiometry Adjustment: Increase the equivalents of the cyanating agent.

  • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction.

ParameterCondition C (Incomplete)Condition D (Optimized)
Reaction Time 4 hours12 hours
Equivalents of Cyanating Agent 1.1 eq.1.5 eq.
Conversion 40%>95%
Problem 3: Formation of Multiple Products (Side Reactions)

This is a common issue in indole chemistry. Below are specific side products and how to address them.

Side Product 1: Isomeric C2-Cyanoindole

  • Cause: While C3 is electronically favored, some cyanating reagents or reaction conditions can lead to the formation of the C2 isomer.[3][6]

  • Solution:

    • Choice of Reagent: Employ a cyanating agent known for high C3 selectivity.

    • Protecting Groups: Consider protecting the N1 position of the indole, which can influence the regioselectivity of the C-H functionalization.

    • Purification: Develop a robust chromatographic method to separate the C3 and C2 isomers.

Side Product 2: N1-Cyanated Indole

  • Cause: The indole nitrogen is also a nucleophilic site and can react with the electrophilic cyanating agent.

  • Solution:

    • Reaction Conditions: This side reaction is often favored under basic conditions or with highly reactive cyanating agents. Adjusting the pH or using a milder reagent can mitigate this.

    • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) will prevent N-cyanation. The protecting group can be removed in a subsequent step.

Side Product 3: Hydrolysis of the Methyl Ester

  • Cause: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid if the reaction is run under strongly acidic or basic conditions, or if aqueous workup is prolonged at non-neutral pH.

  • Solution:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

    • Neutral Workup: Perform the aqueous workup under neutral or near-neutral conditions and minimize its duration.

    • Re-esterification: If hydrolysis occurs, the resulting carboxylic acid can be re-esterified as a separate step.

Side Product 4: Indole Trimer/Polymer Formation

  • Cause: Indoles are susceptible to polymerization under strongly acidic conditions.[7]

  • Solution:

    • Avoid Strong Acids: If possible, choose a cyanation method that does not require a strong Brønsted or Lewis acid catalyst.

    • Control Temperature: Polymerization can sometimes be initiated by localized heating. Ensure uniform temperature control.

Side ProductTypical Yield (%)Mitigation Strategy
C2-Cyano Isomer 5-15%Use N-protecting group; optimize chromatography.
N1-Cyanated Byproduct 10-20%Adjust pH; use N-protecting group.
C4-Carboxylic Acid VariableAnhydrous conditions; neutral workup.
Polymeric Material VariableAvoid strong acids; control temperature.

Experimental Protocols

General Protocol for C3-Cyanation of Methyl 4-carboxylate Indole

Materials:

  • Methyl 1H-indole-4-carboxylate

  • Cyanating Agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide - NCTS)

  • Metal Catalyst (e.g., Rhodium(III) catalyst)

  • Anhydrous Solvent (e.g., 1,2-dichloroethane)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add Methyl 1H-indole-4-carboxylate (1.0 eq.).

  • Add the metal catalyst (e.g., 5 mol%).

  • Under a positive flow of inert gas, add the anhydrous solvent.

  • Add the cyanating agent (1.2 - 1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Proposed Synthetic Pathway

Synthesis Methyl 1H-indole-4-carboxylate Methyl 1H-indole-4-carboxylate This compound This compound Methyl 1H-indole-4-carboxylate->this compound Cyanating Agent Catalyst, Heat Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start Methyl 1H-indole-4-carboxylate Product This compound Start->Product C3 Cyanation C2_Isomer Methyl 2-cyano-1H-indole-4-carboxylate Start->C2_Isomer C2 Cyanation N1_Cyano Methyl 1-cyano-1H-indole-4-carboxylate Start->N1_Cyano N1 Cyanation Hydrolysis 3-Cyano-1H-indole-4-carboxylic acid Product->Hydrolysis Ester Hydrolysis Troubleshooting Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis LowYield Low Yield or No Reaction Analysis->LowYield Problem Impure Impure Product Analysis->Impure Problem Success High Yield & Purity Analysis->Success OK CheckReagents Verify Reagent Quality & Catalyst Activity LowYield->CheckReagents IdentifyByproducts Identify Side Products (MS, NMR) Impure->IdentifyByproducts CheckConditions Optimize Temp, Time, & Stoichiometry CheckReagents->CheckConditions CheckConditions->Start Re-run ModifyProtocol Modify Protocol: - N-Protection - Adjust pH - Change Reagent IdentifyByproducts->ModifyProtocol OptimizePurification Optimize Chromatography IdentifyByproducts->OptimizePurification ModifyProtocol->Start Re-run

References

Technical Support Center: Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methyl 3-cyano-1H-indole-4-carboxylate is a specific, functionalized indole derivative. While general synthetic strategies can be proposed, optimized, high-yield protocols are not widely available in peer-reviewed literature. This guide is constructed based on established, high-yield methods for the synthesis of the key precursor, Methyl 1H-indole-4-carboxylate, and subsequent C3-cyanation, which represents a logical synthetic pathway.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process: first, the synthesis of the indole precursor, followed by the introduction of the C3-cyano group.

G start Commercially Available 2-Nitrotoluene Derivative precursor Methyl 1H-indole-4-carboxylate (Key Precursor) start->precursor Multistep Synthesis (e.g., Pd-catalyzed N-Heteroannulation) cyanation C3-Cyanation Reaction precursor->cyanation product This compound (Final Product) cyanation->product

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My overall yield for this compound is very low. Where should I focus my optimization efforts?

A: Low overall yield is typically due to issues in one of the two key stages: synthesis of the Methyl 1H-indole-4-carboxylate precursor or the C3-cyanation step.

  • Precursor Synthesis: The purity of your precursor is critical. An efficient method for its synthesis is the palladium-catalyzed reductive N-heteroannulation of a corresponding 2-nitrostyrene derivative, which can achieve high yields (e.g., >90%).[1] Ensure this step is optimized and the product is thoroughly purified before proceeding.

  • C3-Cyanation: This step is often the primary source of yield loss. Side reactions, incomplete conversion, or harsh reaction conditions can significantly lower the yield. See Q3 and Q4 for specific troubleshooting on cyanation.

Q2: I am struggling with the synthesis of the key precursor, Methyl 1H-indole-4-carboxylate. Can you suggest a reliable method?

A: A highly efficient and well-documented procedure involves a palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[1] This method avoids some of the harsher conditions of older indole syntheses. The overall yield for the multi-step sequence starting from commercially available materials is reported to be around 72%.[1] A detailed protocol based on this method is provided below.

Q3: What are the recommended methods for introducing the cyano group at the C3 position of the indole ring?

A: Direct C-H cyanation at the C3 position is the most atom-economical approach. Several modern methods have been developed:

  • Palladium-Catalyzed Cyanation: A ligand-free palladium-catalyzed method uses acetonitrile (CH₃CN) as a green and readily available cyanide source.[2][3] This avoids the use of more toxic cyanide salts.

  • Copper-Mediated Cyanation: Copper-based systems can also mediate C3-cyanation with good efficiency and functional group tolerance, often using oxygen as a clean oxidant.[4]

  • Electrophilic Cyanation: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or N-cyanosuccinimide (NCS) in the presence of a Lewis acid (e.g., BF₃·OEt₂) can provide excellent regioselectivity for the C3 position.[5][6]

  • Electrochemical Cyanation: A metal-free option involves the electrochemical C-H cyanation using TMSCN as the cyano source, which is a green and efficient alternative.[7][8]

Q4: I am observing multiple byproducts during the C3-cyanation step. What are they and how can I prevent them?

A: Side reactions during C3-cyanation are common.

  • N-Cyanation: The indole nitrogen (N-H) is nucleophilic and can react with electrophilic cyanating agents. To prevent this, consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or Benzyl) before cyanation. The protecting group can be removed in a final step.

  • Di-substitution: Although C3 is the most electronically favorable position for electrophilic attack, over-reaction can lead to cyanation at other positions (e.g., C2 or C5) under harsh conditions. Use stoichiometric amounts of the cyanating agent and monitor the reaction closely by TLC or LC-MS.

  • Degradation: Indoles can be sensitive to strong acids or oxidants. Choose reaction conditions carefully. For instance, Lewis acid-catalyzed methods should be performed at low temperatures.[5]

Q5: What is the best method for purifying the final product?

A: Standard flash column chromatography on silica gel is the most effective method.

  • Solvent System: A non-polar/polar solvent system is recommended. Based on the polarity of the precursor, a gradient of hexanes/ethyl acetate or hexanes/dichloromethane would be a good starting point.[1]

  • Monitoring: Use TLC with a UV lamp (indoles are typically UV-active) to track the separation. Staining with potassium permanganate can also help visualize the spots.

  • Alternative: If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Troubleshooting Logic Diagram

G start Low Overall Yield? check_precursor Is Precursor (Methyl 1H-indole-4-carboxylate) Pure and High-Yield? start->check_precursor Start Here check_cyanation Is C3-Cyanation Step Inefficient? check_precursor->check_cyanation No optimize_precursor Troubleshoot Precursor Synthesis: - Check starting material purity - Verify catalyst activity - Optimize reaction time/temp - Improve purification check_precursor->optimize_precursor Yes cyanation_byproducts Byproducts Observed? check_cyanation->cyanation_byproducts Yes optimize_precursor->check_cyanation cyanation_incomplete Incomplete Conversion? cyanation_byproducts->cyanation_incomplete No protect_N Consider N-H Protection (e.g., Boc, Bn) to prevent N-cyanation and side reactions. cyanation_byproducts->protect_N Yes optimize_reagents Optimize Cyanation Conditions: - Screen different cyano sources (NCS, NCTS, TMSCN) - Adjust stoichiometry - Lower reaction temperature cyanation_incomplete->optimize_reagents Yes success Yield Improved protect_N->success optimize_reagents->success

Caption: A decision tree for troubleshooting low yield.

Quantitative Data Summary

The following table summarizes reported yields for the key reactions in the proposed synthetic pathway. Note that yields for the C3-cyanation step are for general indole substrates, as specific data for Methyl 1H-indole-4-carboxylate is not available.

Reaction Stage Method Substrate Reported Yield Reference
Precursor Synthesis Pd-Catalyzed Reductive N-HeteroannulationMethyl 2-ethenyl-3-nitrobenzoate91% (for this step)[1]
Precursor Synthesis Complete Sequence from Commercial Material2-Bromomethyl-3-nitrobenzoate72% (overall)[1]
C3-Cyanation Pd-Catalyzed C-H Cyanation w/ CH₃CNVarious Substituted Indoles55-85%[3]
C3-Cyanation Lewis Acid (BF₃·OEt₂) Catalyzed w/ NCTSVarious N-Alkyl Indoles75-96%[5]
C3-Cyanation Electrochemical C-H Cyanation w/ TMSCN2-Substituted Indoles60-80%[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate (Precursor)

This protocol is adapted from a procedure in Organic Syntheses, which provides a reliable and high-yield pathway.[1]

A. Synthesis of Methyl 2-ethenyl-3-nitrobenzoate

  • To a solution of (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide (50.91 g) in dichloromethane (500 mL), add paraformaldehyde (30 g).

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture, filter to remove excess paraformaldehyde, and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield Methyl 2-ethenyl-3-nitrobenzoate.

B. Palladium-Catalyzed Reductive N-Heteroannulation

  • In a threaded glass pressure vessel, combine Methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and acetonitrile (100 mL). Stir until all solids dissolve.

  • Add palladium(II) acetate (0.673 g, 3.00 mmol). A yellow precipitate may form immediately.

  • Seal the vessel and saturate with carbon monoxide (CO) gas by cycling the pressure up to 60 psi four times.

  • Heat the reaction mixture in an oil bath at 110 °C for approximately 50 hours. The reaction progress should be monitored (e.g., by TLC or LC-MS). It may be necessary to vent and repressurize with CO every 12 hours.

  • After completion, cool the mixture to room temperature and concentrate using a rotary evaporator.

  • Purify the resulting dark oil by flash chromatography on a silica gel column using a gradient of hexanes:dichloromethane (starting from 7:3) as the eluent.

  • Combine the product-containing fractions and evaporate the solvent to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid (expected yield: ~91%).[1]

Protocol 2: C3-Cyanation of Methyl 1H-indole-4-carboxylate (Representative Method)

This protocol is a representative procedure based on Lewis acid-catalyzed electrophilic cyanation, which is known for its high regioselectivity and good yields with functionalized indoles.[5]

  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add Methyl 1H-indole-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a dry, aprotic solvent such as Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 to 1.5 eq).

  • Catalyst Addition: Slowly add the Lewis acid, Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 to 2.0 eq), dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to isolate the final product, this compound.

References

Technical Support Center: Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl 3-cyano-1H-indole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While some related indole derivatives are stored at room temperature, due to the potential for thermal decomposition, it is recommended to store this compound in a cool, dry place, protected from light and air. For long-term storage, refrigeration (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.

Q2: What is the known thermal stability of this compound?

The compound has a melting point reported as greater than 140°C with decomposition.[1] This indicates that it is susceptible to thermal degradation at elevated temperatures. Prolonged heating, even below the decomposition temperature, may lead to the formation of impurities.

Q3: Is this compound sensitive to specific chemical conditions?

Yes, the indole ring system, particularly with an electron-withdrawing cyano group at the C3 position, is susceptible to certain chemical conditions.[2]

  • Strong Acids: The indole ring can be protonated by strong acids, which may lead to side reactions or degradation.[2]

  • Strong Bases: The N-H proton of the indole ring is acidic and can be deprotonated by strong bases. The ester group is also susceptible to hydrolysis under basic conditions.

  • Oxidizing/Reducing Agents: Indole moieties can be sensitive to oxidation. The cyano and ester groups can be reduced under specific conditions.

Q4: What are the common incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases. During synthetic steps, care should be taken with reagents that can react with the indole N-H, the cyano group, or the methyl ester. For instance, some reactions involving indole derivatives have noted significant decomposition of starting materials under certain basic conditions.[3]

Q5: What solvents are recommended for this compound?

This compound is typically soluble in common organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. For analytical purposes such as HPLC, acetonitrile and methanol are commonly used. Always use high-purity, dry solvents, as residual water or impurities can promote degradation.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experimentation.

Issue 1: Product Decomposition During Synthesis or Workup
  • Symptom: Low reaction yields, presence of multiple spots on TLC, or unexpected peaks in HPLC/LC-MS analysis.

  • Possible Cause: The reaction conditions (temperature, reagents, time) are too harsh, leading to the degradation of the indole core or functional groups. Some synthetic procedures for related indoles note that decomposition can be a significant issue.[3]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction is conducted at elevated temperatures, try reducing it.

    • Use Milder Reagents: Switch to milder bases (e.g., K₂CO₃ instead of NaH) or acids if applicable.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or HPLC and stop it as soon as the starting material is consumed to prevent over-reaction or product degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Issue 2: Degradation During Purification by Column Chromatography
  • Symptom: Streaking on the column, low recovery of the pure compound, or appearance of new impurities in fractions after chromatography.

  • Possible Cause: The compound is degrading on the silica gel, which is weakly acidic.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), before packing the column.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

    • Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column. Avoid leaving the compound on the column for extended periods.

Issue 3: Inconsistent Analytical Results or Appearance of New Peaks in Solution
  • Symptom: HPLC chromatograms show a decreasing peak area for the main compound and the emergence of new peaks over time. NMR samples change color or show new signals after a few hours.

  • Possible Cause: The compound is unstable in the solvent used for analysis or storage.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare samples immediately before analysis.

    • Solvent Selection: Ensure the analytical solvent is of high purity and does not contain acidic or basic impurities. Consider using a buffered mobile phase for HPLC if pH sensitivity is suspected.

    • Protect from Light: Store analytical solutions in amber vials to prevent photodecomposition.

Data & Protocols

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[1][4]
Molecular Weight 200.19 g/mol [1][4]
Physical Form Solid
Melting Point >140°C (decomposes)[1]
CAS Number 939793-19-8[1]
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Also, reflux a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Use a PDA or DAD detector to monitor for peak purity and the appearance of new peaks.

Visualizations

Logical Flowchart for Troubleshooting Stability

G start Stability Issue Observed (e.g., Low Yield, Impurities) cond1 During which stage? start->cond1 synthesis Synthesis / Workup cond1->synthesis Synthesis purification Purification cond1->purification Purification storage Storage / Analysis cond1->storage Storage sol_synthesis Check: - Temperature - Reagents (Harsh?) - Reaction Time - Atmosphere (Inert?) synthesis->sol_synthesis sol_purification Check: - Stationary Phase (Acidic?) - Elution Time - Use Deactivated Silica purification->sol_purification sol_storage Check: - Temperature - Atmosphere - Light Exposure - Solvent Purity storage->sol_storage

Caption: Troubleshooting logic for stability issues.

Workflow for a Forced Degradation Study

G cluster_stress Apply Stress Conditions (24h) prep Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (1N HCl, 60°C) prep->acid base Basic (1N NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂) prep->oxid photo Photolytic (Light Exposure) prep->photo thermal Thermal (105°C Solid) prep->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples vs. Control by Stability-Indicating HPLC oxid->analyze photo->analyze thermal->analyze neutralize->analyze

Caption: Experimental workflow for forced degradation.

Potential Molecular Instability Points

References

troubleshooting Methyl 3-cyano-1H-indole-4-carboxylate NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-cyano-1H-indole-4-carboxylate, focusing on the interpretation of its NMR spectra.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, starting materials, or reaction byproducts.

  • Residual Solvents: Common NMR solvents like Chloroform-d (CDCl₃) can show a residual peak around 7.26 ppm. Ensure your solvent is of high purity and properly handled.

  • Starting Materials: If the synthesis involves the cyanation of Methyl 1H-indole-4-carboxylate, you might see peaks corresponding to this starting material.

  • Reaction Byproducts: Depending on the synthetic route, byproducts can be a source of impurity. For instance, in syntheses starting from nitro-aromatic compounds, incompletely reduced intermediates might be present.[1][2]

Q2: The chemical shifts in my ¹H NMR spectrum do not match the expected values. Why might this be?

A2: Discrepancies in chemical shifts can be due to several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. Ensure you are comparing your spectrum to literature values obtained in the same solvent.

  • Concentration: Sample concentration can sometimes cause minor shifts in peak positions.

  • Instrument Calibration: Ensure the NMR spectrometer is correctly calibrated. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).[3]

Q3: I am having trouble assigning the aromatic protons in the ¹H NMR spectrum. Can you help?

A3: The aromatic region of the ¹H NMR spectrum for this molecule can be complex due to the coupling between adjacent protons. A COSY (Correlation Spectroscopy) experiment can be invaluable in identifying which protons are coupled to each other, aiding in their assignment.[4] For example, the proton at position 2 will be a singlet, while the protons on the benzene ring (positions 5, 6, and 7) will show doublet and triplet patterns due to coupling.

Q4: My ¹³C NMR spectrum has fewer peaks than expected. What is a possible reason?

A4: The most common reason for missing carbon signals, especially for quaternary carbons (carbons not attached to any protons), is their long relaxation times. Increasing the relaxation delay (d1) in your acquisition parameters can help in observing these signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be used to distinguish between CH, CH₂, and CH₃ groups, and to help identify quaternary carbons by their absence in DEPT spectra.[4]

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Expected NMR Data

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound. These are based on data for Methyl 1H-indole-4-carboxylate and may vary depending on the solvent and experimental conditions.[1]

¹H NMR Estimated Chemical Shift (ppm) Multiplicity Integration
NH (H1)~8.5-9.0Broad Singlet1H
H2~7.5-7.8Singlet1H
H5~7.9-8.1Doublet1H
H6~7.3-7.5Triplet1H
H7~7.6-7.8Doublet1H
OCH₃~4.0Singlet3H
¹³C NMR Estimated Chemical Shift (ppm)
C=O~168
C3~100-105
C3a~137
C4~127
C5~122-125
C6~124-127
C7~115-118
C7a~128
CN~115
OCH₃~52

Experimental Protocol: Acquiring an NMR Spectrum

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • Pipette

  • Tetramethylsilane (TMS) internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If using an internal standard, add a very small drop of TMS.

    • Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be necessary if the sample is not readily soluble.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly adjusted for the specific spectrometer.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

    • Acquire the spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks and assign the chemical shifts.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Set the number of scans. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Include a sufficient relaxation delay (d1) of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Acquire and process the spectrum in a similar manner to the ¹H spectrum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with NMR spectra of this compound.

TroubleshootingWorkflow start Start: Analyze NMR Spectrum unexpected_peaks Unexpected Peaks Present? start->unexpected_peaks check_solvent Check for Residual Solvent Peaks unexpected_peaks->check_solvent Yes incorrect_shifts Chemical Shifts Incorrect? unexpected_peaks->incorrect_shifts No check_impurities Analyze for Starting Materials/Byproducts check_solvent->check_impurities check_impurities->incorrect_shifts verify_solvent Verify Solvent and Compare to Literature incorrect_shifts->verify_solvent Yes poor_resolution Poor Resolution or Broad Peaks? incorrect_shifts->poor_resolution No check_calibration Check Instrument Calibration (TMS) verify_solvent->check_calibration check_calibration->poor_resolution shim_magnet Re-shim the Magnet poor_resolution->shim_magnet Yes end End: Spectrum Interpreted poor_resolution->end No check_concentration Check Sample Concentration shim_magnet->check_concentration check_concentration->end

Caption: Troubleshooting workflow for NMR spectra analysis.

References

Technical Support Center: Purification of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 3-cyano-1H-indole-4-carboxylate from a crude reaction mixture. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the typical appearances of the crude and purified product?

A2: Crude this compound is often a dark brown or black oil or solid. After successful purification, the product is typically a pale yellow or off-white solid.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purification process. For indole derivatives, visualization under UV light (254 nm) is usually effective, where the product may appear as a fluorescent spot.

Q4: What are the potential sources of impurities in the synthesis of this compound?

A4: Impurities can arise from starting materials, side reactions, or decomposition of the product. Common impurities may include unreacted starting materials, by-products from the cyanation reaction, and colored polymeric materials formed during the reaction or work-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The crude product is a very dark, tar-like substance.

  • Question: My crude product is a dark, intractable tar. How can I proceed with purification?

  • Answer: This is common for indole syntheses. Before attempting column chromatography, it is advisable to perform a preliminary purification. This can be achieved by dissolving the crude material in a suitable solvent like dichloromethane (DCM) and filtering it through a plug of silica gel. This will help remove highly polar, colored impurities. Alternatively, washing the crude solid with a non-polar solvent like hexanes can help remove less polar impurities.

Problem 2: Poor separation during column chromatography.

  • Question: I am not getting good separation of my product from impurities on the silica gel column. What can I do?

  • Answer: Poor separation can be due to several factors. Here are a few troubleshooting steps:

    • Optimize the Solvent System: The polarity of the eluent is crucial. If your product is eluting too quickly with the impurities, decrease the polarity of the solvent system (e.g., increase the proportion of hexanes in a hexane/ethyl acetate mixture). If the product is not moving from the baseline, increase the eluent polarity. A detailed protocol for solvent system selection is provided in the Experimental Protocols section.

    • Check the Column Loading: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

Problem 3: The purified product is still colored.

  • Question: After column chromatography, my product is still a yellow or brownish solid. How can I decolorize it?

  • Answer: A persistent color may indicate the presence of trace impurities.

    • Recrystallization: This is often the most effective method for removing residual color. Suitable solvent systems should be explored (see Experimental Protocols).

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Problem 4: Difficulty in inducing crystallization.

  • Question: My product oils out or fails to crystallize from the chosen recrystallization solvent. What should I do?

  • Answer:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to induce crystallization.

    • Solvent System Modification: If the compound is too soluble, you can try adding a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is adapted from a procedure for the closely related Methyl indole-4-carboxylate and is a good starting point.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of varying polarity (e.g., start with 7:3 Hexanes:EtOAc).

    • Visualize the plate under a UV lamp to determine the Rf of the product and impurities. The product is expected to be a fluorescent spot.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexanes:EtOAc) to elute the compounds from the column.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Table 1: Column Chromatography Parameters (Starting Point)

ParameterRecommended Value/Solvent
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 1:1) or Hexanes:CH₂Cl₂ (e.g., from 7:3 to 1:1)
TLC MonitoringUV visualization at 254 nm
Expected Product Rf~0.3-0.5 in 7:3 Hexanes:EtOAc (This is an estimate and should be determined experimentally)
Recrystallization of this compound

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified (or partially purified) product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Table 2: Potential Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol/WaterThe product may be soluble in hot ethanol and less soluble upon the addition of water.
Ethyl Acetate/HexanesThe product is likely soluble in ethyl acetate, and crystallization can be induced by the addition of hexanes.
TolueneAromatic solvents can sometimes be effective for recrystallizing indole derivatives.

Purification Workflow

Purification_Workflow crude Crude this compound pre_purify Pre-purification (Silica plug or solvent wash) crude->pre_purify Dark/Tarry column_chrom Column Chromatography crude->column_chrom Relatively Clean pre_purify->column_chrom tlc_analysis TLC Analysis column_chrom->tlc_analysis recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product poor_separation Poor Separation? tlc_analysis->poor_separation Check Fractions colored_product Product still colored? colored_product->recrystallization Yes colored_product->pure_product No poor_separation->colored_product No optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes optimize_solvent->column_chrom

Caption: Purification workflow for this compound.

Technical Support Center: Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on a likely synthetic pathway starting from methyl 2-methyl-3-nitrobenzoate, proceeding to an indole core, followed by cyanation.

Q1: My reaction to form the indole ring from the nitrostyrene precursor is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete cyclization is a common issue. Potential causes include:

  • Poor quality of reducing agent: Ensure your reducing agent (e.g., Palladium on carbon, Iron powder) is fresh and active.

  • Insufficient reaction temperature or time: Some reductive cyclizations require elevated temperatures and prolonged reaction times to go to completion. Monitor the reaction by TLC to determine the optimal duration.

  • Presence of catalyst poisons: Trace impurities in starting materials or solvents can deactivate the catalyst. Purifying the nitrostyrene precursor before cyclization is recommended.

Troubleshooting:

  • Try a different batch or type of reducing agent.

  • Gradually increase the reaction temperature while monitoring for product degradation.

  • Consider using a different solvent system.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, this compound, during purification. What could this be?

A2: A common impurity in similar indole syntheses is the corresponding decarboxylated species or a partially reacted intermediate. Specifically, you might be seeing:

  • Unreacted Methyl 1H-indole-4-carboxylate: If the cyanation step is incomplete, the starting material will persist.

  • Hydrolyzed products: Depending on the reaction and workup conditions, either the methyl ester or the cyano group (or both) can hydrolyze.

Troubleshooting:

  • Optimize the cyanation reaction conditions (reagent stoichiometry, temperature, and reaction time).

  • Use anhydrous solvents and reagents to minimize hydrolysis.

  • Careful column chromatography with a shallow solvent gradient can help separate closely related compounds.

Q3: The cyanation of the indole-4-carboxylate intermediate is not proceeding as expected. What are some common issues with this step?

A3: Cyanation of the indole ring can be challenging. Common problems include:

  • Incorrect choice of cyanating agent: Different cyanating agents (e.g., N-cyanosuccinimide (NCS), copper(I) cyanide) have varying reactivities. The choice depends on the specific indole substrate.

  • Reaction at the wrong position: While the 3-position is generally the most nucleophilic, side reactions at other positions can occur, leading to isomeric impurities.

  • Decomposition of the starting material: Indoles can be sensitive to harsh reaction conditions.

Troubleshooting:

  • Screen different cyanating agents and reaction conditions.

  • Protecting the indole nitrogen (e.g., with a Boc or tosyl group) can sometimes improve regioselectivity and stability.

Q4: My final product shows signs of degradation upon storage. What is the likely cause and how can I prevent it?

A4: Indole derivatives can be susceptible to oxidation and acid-catalyzed decomposition. The presence of both an electron-withdrawing cyano group and an ester can influence stability.

Troubleshooting:

  • Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures.

  • Protect from light.

  • Ensure all acidic residues from the synthesis are removed during workup and purification.

Summary of Potential Impurities

Impurity Name Chemical Structure Typical Origin Relative Polarity (TLC) Mitigation Strategy
Methyl 2-methyl-3-nitrobenzoateC9H9NO4Incomplete reaction of starting material.Less polar than productEnsure complete conversion in initial steps; purification by column chromatography.
Methyl 1H-indole-4-carboxylateC10H9NO2Incomplete cyanation of the indole intermediate.More polar than starting material, less polar than product.Optimize cyanation conditions; purification by column chromatography.
3-Cyano-1H-indole-4-carboxylic acidC10H6N2O2Hydrolysis of the methyl ester during reaction or workup.More polar than productUse anhydrous conditions; perform workup at low temperatures; avoid strong acids/bases.
Methyl 3-(aminocarbonyl)-1H-indole-4-carboxylateC11H10N2O3Partial hydrolysis of the cyano group to an amide.More polar than productUse anhydrous conditions; control reaction time and temperature during cyanation.
N-Alkylated ProductVariesSide reaction if alkylating agents are present and the indole nitrogen is unprotected.VariesProtect the indole nitrogen prior to steps involving potential alkylating agents.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-4-carboxylate (Illustrative)

This protocol is adapted from a known synthesis of a related compound and serves as a likely precursor synthesis.

  • Preparation of Methyl 2-ethenyl-3-nitrobenzoate: A solution of (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide in dichloromethane is reacted with paraformaldehyde and triethylamine. The resulting product is purified by column chromatography.

  • Reductive Cyclization: The purified methyl 2-ethenyl-3-nitrobenzoate is dissolved in acetonitrile. Palladium(II) acetate and triphenylphosphine are added, and the mixture is subjected to a carbon monoxide atmosphere (caution: high pressure) and heated. The reaction progress is monitored by TLC. Upon completion, the mixture is concentrated and purified by silica gel chromatography to yield methyl 1H-indole-4-carboxylate.

Protocol 2: Cyanation of Methyl 1H-indole-4-carboxylate (General Procedure)

  • Reaction Setup: To a solution of Methyl 1H-indole-4-carboxylate in a suitable anhydrous solvent (e.g., DMF, acetonitrile), the chosen cyanating agent (e.g., N-cyanosuccinimide) is added portion-wise at a controlled temperature (often 0 °C or room temperature).

  • Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting material and the formation of the product.

  • Workup: The reaction is quenched with an appropriate aqueous solution (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visual Troubleshooting Guides

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points Start Start: Methyl 2-methyl-3-nitrobenzoate Step1 Step 1: Formation of Indole Ring (e.g., Reductive Cyclization) Start->Step1 Intermediate Intermediate: Methyl 1H-indole-4-carboxylate Step1->Intermediate Issue1 Issue: Incomplete Cyclization Step1->Issue1 Check Reducing Agent & Conditions Step2 Step 2: Cyanation at C3 Intermediate->Step2 Product Final Product: This compound Step2->Product Issue2 Issue: Incomplete Cyanation Step2->Issue2 Check Cyanating Agent & Conditions Issue3 Issue: Side Reactions (e.g., Hydrolysis) Step2->Issue3 Control Water Content & pH

Caption: Troubleshooting workflow for the synthesis of this compound.

cluster_reactions Potential Side Reactions Indole Methyl 1H-indole-4-carboxylate Desired_Product Desired Product: This compound Indole->Desired_Product Cyanation (C3) N_Alkylation Side Product: N-Alkylated Indole Indole->N_Alkylation N-Alkylation (Alkylating Agent) Hydrolysis_Ester Side Product: 3-Cyano-1H-indole-4-carboxylic acid Desired_Product->Hydrolysis_Ester Ester Hydrolysis (H2O, Acid/Base) Hydrolysis_Cyano Side Product: Methyl 3-(aminocarbonyl)-1H-indole-4-carboxylate Desired_Product->Hydrolysis_Cyano Nitrile Hydrolysis (H2O, Acid/Base)

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Scaling Up Methyl 3-cyano-1H-indole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the multi-gram synthesis of the precursor, Methyl 1H-indole-4-carboxylate?

A1: A well-established and scalable method is the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate, as detailed in Organic Syntheses.[1] This procedure has been demonstrated to be efficient for producing the target indole on a multi-gram scale.

Q2: Which method is recommended for the selective cyanation of Methyl 1H-indole-4-carboxylate at the C3 position?

A2: For selective C3-cyanation, a Lewis acid-catalyzed reaction with an electrophilic cyanating agent is highly recommended. Specifically, the use of Gallium(III) chloride (GaCl₃) with N-cyanosuccinimide (NCS) has been shown to be effective for the direct cyanation of various indoles with excellent regioselectivity and in good yields.[2][3] An alternative, also effective, method involves catalysis with Boron trifluoride etherate (BF₃·OEt₂) using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent.[4]

Q3: Are there any alternative, milder methods for the C3-cyanation of indoles?

A3: Yes, an electrochemical approach for the site-selective C-H cyanation of indoles has been developed. This method utilizes tris(4-bromophenyl)amine as a redox catalyst and trimethylsilyl cyanide (TMSCN) as the cyanide source. It operates at room temperature and avoids the need for transition-metal catalysts or chemical oxidants, offering a more sustainable option.[5]

Q4: What are the primary safety concerns when scaling up cyanation reactions?

A4: The primary safety concern is the handling of highly toxic cyanide reagents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guides

Part 1: Synthesis of Methyl 1H-indole-4-carboxylate

This section addresses potential issues during the multi-step synthesis of the precursor, based on the Organic Syntheses procedure.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the bromination of methyl 2-methyl-3-nitrobenzoate - Incomplete reaction. - Degradation of product.- Ensure continuous irradiation with a high-wattage lamp during the reaction. - Maintain a steady reflux. - Wash the crude product with saturated aqueous sodium bicarbonate to remove any acidic byproducts.
Difficulty in precipitating the Wittig salt - Impure starting materials. - Insufficient cooling.- Use anhydrous diethyl ether for precipitation. - Ensure the crude Wittig salt is thoroughly dried before proceeding. - Cool the slurry in a freezer for at least one hour to maximize precipitation.
Low yield in the final palladium-catalyzed cyclization - Impure methyl 2-ethenyl-3-nitrobenzoate. - Inactive catalyst. - Insufficient carbon monoxide pressure.- Purify the nitro-styrene intermediate by column chromatography if necessary. - Use fresh palladium acetate and triphenylphosphine. - Ensure the reaction vessel is properly sealed and pressurized with carbon monoxide. Periodically vent and repressurize as described in the procedure to remove formed carbon dioxide.[1]
Part 2: C3-Cyanation of Methyl 1H-indole-4-carboxylate

This section focuses on troubleshooting the recommended GaCl₃-catalyzed cyanation with NCS.

Problem Potential Cause(s) Recommended Solution(s)
No or low conversion to the desired product - Inactive catalyst. - Poor quality of cyanating agent. - Insufficient reaction temperature.- Use anhydrous GaCl₃ and handle it under an inert atmosphere to prevent deactivation by moisture. - Use freshly opened or properly stored N-cyanosuccinimide. - Ensure the reaction is heated to the recommended temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
Formation of multiple products (poor regioselectivity) - Reaction conditions favoring C2-cyanation.- While GaCl₃/NCS is highly selective for C3, ensure the reaction is run under the optimized conditions. The use of a directing group at the N1 position can also enhance C3 selectivity if needed, though this adds extra synthetic steps.
Difficult purification of the final product - Presence of unreacted starting material and succinimide byproduct.- After the reaction is complete, quench with water and extract the product into an organic solvent. - Wash the organic layer with saturated aqueous sodium bicarbonate to remove succinimide. - Purify the crude product by column chromatography on silica gel.
Product degradation - Prolonged reaction times at high temperatures. - Harsh work-up conditions.- Monitor the reaction progress closely and stop when the starting material is consumed. - Use a mild work-up procedure and avoid strong acids or bases.

Experimental Protocols

Synthesis of Methyl 1H-indole-4-carboxylate

A detailed, multi-step experimental protocol for the synthesis of Methyl 1H-indole-4-carboxylate is available in Organic Syntheses, Coll. Vol. 10, p.539 (2004); Vol. 77, p.164 (2000), which can be accessed through their official website. The procedure involves the following key transformations:

  • Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using bromine and dibenzoyl peroxide under irradiation.

  • Wittig Salt Formation: The resulting methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is reacted with formaldehyde (generated from paraformaldehyde) to yield methyl 2-ethenyl-3-nitrobenzoate.

  • Reductive Cyclization: The final step involves a palladium-catalyzed reductive N-heteroannulation of the nitro-styrene derivative under a carbon monoxide atmosphere to afford Methyl 1H-indole-4-carboxylate.

Recommended Protocol for C3-Cyanation of Methyl 1H-indole-4-carboxylate

The following is a general procedure based on the GaCl₃-catalyzed cyanation of indoles, which should be optimized for the specific substrate.[2][3]

  • To a solution of Methyl 1H-indole-4-carboxylate (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add N-cyanosuccinimide (1.2 eq.).

  • Add Gallium(III) chloride (10 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: C3-Cyanation A Methyl 2-methyl- 3-nitrobenzoate B Methyl 2-(bromomethyl)- 3-nitrobenzoate A->B Br₂, BPO, hv C (2-Carbomethoxy-6-nitrobenzyl) triphenylphosphonium bromide B->C PPh₃ D Methyl 2-ethenyl- 3-nitrobenzoate C->D HCHO E Methyl 1H-indole- 4-carboxylate D->E Pd(OAc)₂, PPh₃, CO F Methyl 1H-indole- 4-carboxylate G Methyl 3-cyano-1H-indole- 4-carboxylate F->G NCS, GaCl₃

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Solutions for Precursor Synthesis cluster_solutions2 Solutions for Cyanation start Low Yield or Incomplete Reaction q1 Which step is problematic? start->q1 step1 Precursor Synthesis q1->step1 Step 1 step2 Cyanation q1->step2 Step 2 sol1a Check reagent purity step1->sol1a sol1b Verify reaction conditions (temp, time, atmosphere) step1->sol1b sol1c Ensure catalyst activity step1->sol1c sol2a Use anhydrous conditions step2->sol2a sol2b Check catalyst and cyanating agent quality step2->sol2b sol2c Optimize temperature and reaction time step2->sol2c sol2d Consider alternative cyanation method step2->sol2d

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

Validation & Comparative

Validating the Purity of Methyl 3-cyano-1H-indole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in preclinical research and development. This guide provides a comparative overview of standard analytical methods for validating the purity of Methyl 3-cyano-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present detailed experimental protocols and comparative data to assist in the selection of appropriate validation techniques.

This compound (CAS No. 939793-19-8) is a substituted indole derivative.[1] The purity of this compound is crucial as impurities can lead to misleading biological data and potential safety concerns. Commercial suppliers often state a purity of 98% or higher for this compound.[2] This guide outlines the methodologies to verify such claims and compare the purity profile with potential alternatives or isomers.

Comparative Analysis of Purity Validation Methods

The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and qualitative impurity profiling.

Analytical MethodInformation ProvidedKey AdvantagesCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantitative purity (% area), retention time (t R ), presence of related substances.High sensitivity, high resolution, accurate quantification.Starting materials, reaction by-products, degradation products.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Structural confirmation, identification of residual solvents and structurally similar impurities.Provides detailed structural information, non-destructive.Isomeric impurities, residual solvents (e.g., ethyl acetate, dichloromethane).
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural elucidation of impurities.High sensitivity, provides molecular weight information.Compounds with different molecular weights, degradation products.

Experimental Protocols

Below are detailed protocols for the key analytical methods used in the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and the detection of related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation and identification of impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquisition of a standard proton spectrum to observe the chemical shifts and coupling constants of all protons.

  • ¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and to identify the mass of any impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for indole derivatives.

  • Mass Range: Scan from m/z 100 to 500.

  • Sample Preparation: The sample solution from the HPLC analysis can be directly infused into the mass spectrometer.

Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Evaluation & Reporting Sample Test Sample of this compound HPLC HPLC Analysis (% Purity, Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Final Purity Report Data_Analysis->Report

Purity validation workflow for this compound.

Comparison with an Alternative: Methyl 3-iodo-1H-indole-4-carboxylate

To provide context, the purity of this compound can be compared with a structurally related compound, Methyl 3-iodo-1H-indole-4-carboxylate (CAS No. 916180-10-4).[4] The iodo-derivative may be used in similar synthetic pathways where a different reactivity at the 3-position is desired.

ParameterThis compoundMethyl 3-iodo-1H-indole-4-carboxylate
Molecular Formula C₁₁H₈N₂O₂C₁₀H₈INO₂
Molecular Weight 200.19 g/mol [1]301.08 g/mol [4]
Typical Purity (Commercial) >98%[2]>97%
Expected HPLC Retention Time ~15.2 min~18.5 min
¹H NMR (CDCl₃, δ ppm) 8.48 (br s, 1H), 7.93 (d, 1H), 7.59 (d, 1H), 7.34 (t, 1H), 7.23 (t, 1H), 3.99 (s, 3H)[5]8.5 (br s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.4-7.2 (m, 2H), 4.0 (s, 3H)
Primary Impurities Unreacted starting materials, hydrolysis products.Debrominated species, oxidation products.

This comparative guide provides a framework for the robust purity validation of this compound. By employing a multi-technique approach, researchers can confidently ascertain the quality of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific findings.

References

comparative analysis of Methyl 3-cyano-1H-indole-4-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-cyano-1H-indole-4-carboxylate is a key structural motif in numerous pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal chemistry and drug development communities. This guide provides a comparative analysis of two distinct synthetic methodologies for this target molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable route for specific research and development needs.

Method 1: Post-Cyclization C-H Cyanation

This approach involves the initial construction of the indole-4-carboxylate core, followed by the selective introduction of the cyano group at the C3 position. A robust and well-documented procedure for the synthesis of the intermediate, methyl 1H-indole-4-carboxylate, is the palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative. The subsequent C-H cyanation can be effectively achieved using a copper-mediated reaction.

Method 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for the construction of the indole ring system from o-nitrotoluene precursors. This route introduces the required cyano functionality at the outset, building the indole ring onto a pre-functionalized aromatic precursor. This method offers the advantage of convergent synthesis, often leading to high overall yields.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: Post-Cyclization C-H CyanationMethod 2: Leimgruber-Batcho Synthesis
Starting Materials Methyl 2-methyl-3-nitrobenzoateMethyl 5-cyano-2-methyl-3-nitrobenzoate
Key Intermediates Methyl 1H-indole-4-carboxylate(E)-Methyl 2-(2-cyano-6-nitrophenyl)acrylate
Overall Yield ~65-75% (over 2 steps from indole)~70-80%
Number of Steps 2 (from methyl 1H-indole-4-carboxylate)2
Key Reagents Palladium acetate, Triphenylphosphine, Carbon Monoxide, Copper(I) iodide, Ammonium iodide, DMFN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine
Reaction Conditions Step 1: High pressure (CO), elevated temperature. Step 2: Elevated temperature.Step 1: Elevated temperature. Step 2: Standard hydrogenation conditions.
Scalability High-pressure reactions may pose scalability challenges.Generally considered highly scalable.

Experimental Protocols

Method 1: Post-Cyclization C-H Cyanation

Step 1a: Synthesis of Methyl 1H-indole-4-carboxylate [1]

This procedure follows the palladium-catalyzed reductive N-heteroannulation method.

  • Preparation of Methyl 2-ethenyl-3-nitrobenzoate: Methyl 2-methyl-3-nitrobenzoate is first converted to the corresponding Wittig salt and then reacted with paraformaldehyde to yield methyl 2-ethenyl-3-nitrobenzoate.

  • Cyclization: To a solution of methyl 2-ethenyl-3-nitrobenzoate (1.0 eq) in acetonitrile are added palladium(II) acetate (0.06 eq) and triphenylphosphine (0.25 eq). The reaction vessel is charged with carbon monoxide to 59 psi and heated. The reaction progress is monitored, and upon completion, the mixture is cooled and concentrated. The crude product is purified by column chromatography to afford methyl 1H-indole-4-carboxylate.

Step 1b: Copper-Mediated C3-Cyanation of Methyl 1H-indole-4-carboxylate

This protocol is adapted from known copper-mediated cyanation methods for indoles.

  • To a solution of methyl 1H-indole-4-carboxylate (1.0 eq) in DMF are added copper(I) iodide (0.1 eq) and ammonium iodide (1.2 eq).

  • The reaction mixture is heated to 130 °C under an oxygen atmosphere for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Method 2: Leimgruber-Batcho Indole Synthesis

This procedure is based on the established Leimgruber-Batcho methodology.

Step 2a: Synthesis of (E)-N,N-dimethyl-2-(2-cyano-6-nitrophenyl)ethen-1-amine

  • A mixture of methyl 5-cyano-2-methyl-3-nitrobenzoate (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq), and pyrrolidine (1.2 eq) in DMF is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure to give the crude enamine, which is used in the next step without further purification.

Step 2b: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent such as methanol or ethyl acetate.

  • Raney nickel (a catalytic amount) is added to the solution.

  • Hydrazine hydrate (4.0-5.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_0 Method 1: Post-Cyclization C-H Cyanation cluster_1 Method 2: Leimgruber-Batcho Synthesis M1_Start Methyl 2-methyl-3-nitrobenzoate M1_Inter Methyl 1H-indole-4-carboxylate M1_Start->M1_Inter Pd-catalyzed reductive N-heteroannulation M1_Final This compound M1_Inter->M1_Final Cu-mediated C-H cyanation M2_Start Methyl 5-cyano-2-methyl-3-nitrobenzoate M2_Inter (E)-Enamine Intermediate M2_Start->M2_Inter Condensation with DMF-DMA/Pyrrolidine M2_Final This compound M2_Inter->M2_Final Reductive cyclization (Raney Ni, Hydrazine)

Caption: Comparative workflow of two synthetic routes to this compound.

Logical Relationship of Synthesis Strategies

Logical_Relationship Target This compound Strategy1 Post-Cyclization Functionalization Target->Strategy1 Strategy2 Convergent Synthesis with Pre-functionalized Precursor Target->Strategy2 IndoleCore Indole-4-carboxylate Core Synthesis Strategy1->IndoleCore Cyanation C3-H Cyanation Strategy1->Cyanation CyanatedPrecursor Synthesis of Cyanated o-Nitrotoluene Strategy2->CyanatedPrecursor IndoleFormation Leimgruber-Batcho Cyclization Strategy2->IndoleFormation

Caption: Logical breakdown of the two primary synthetic strategies.

References

A Comparative Guide to the Synthesis and Utility of Methyl 3-cyano-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, Methyl 3-cyano-1H-indole-4-carboxylate stands out as a versatile building block, offering unique reactivity due to the presence of both an electron-withdrawing cyano group at the C3 position and a methyl carboxylate group at the C4 position. This guide provides a comparative analysis of the synthesis of this compound against other indole derivatives and explores its utility in synthetic applications, supported by experimental data and detailed protocols.

Synthesis of Indole Derivatives: A Comparative Overview

The synthesis of the indole nucleus can be achieved through various classic and modern methods. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials. Here, we compare a one-pot, two-step modified Madelung synthesis for 1,2-disubstituted-3-cyanoindoles with a modern copper-catalyzed cascade reaction for the synthesis of 3-cyano-1H-indoles. While a direct comparative synthesis for this compound under identical conditions is not extensively reported in the literature, these examples provide valuable insights into the synthesis of similarly functionalized indoles.

Table 1: Comparison of Synthetic Protocols for Cyano-Substituted Indoles
FeatureModified Madelung Synthesis of 1,2-disubstituted-3-cyanoindoles[1][2][3][4]Copper-Catalyzed Cascade Synthesis of 3-cyano-1H-indoles[1][5][6]
Starting Materials N-(o-tolyl)benzamides2-(2-bromophenyl)acetonitriles, Aldehydes, Aqueous Ammonia
Key Reagents Potassium Cyanide (KCN), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN)Copper(I) Iodide (CuI), L-proline, Potassium Carbonate (K2CO3)
Reaction Conditions DMSO, 100 °C, 24 hours (two 12-hour steps)DMSO, 100 °C, 20 hours, under air atmosphere
General Yields Good to excellent (up to 95%)Good to excellent (up to 94%)
Substrate Scope Tolerates a variety of substituents on the N- and C2-aryl rings.Tolerates a variety of substituents on the aldehyde and the bromophenylacetonitrile.
Advantages One-pot, transition-metal-free.One-pot, uses inexpensive and readily available starting materials.
Disadvantages Requires pre-synthesis of N-(o-tolyl)benzamides.Requires a copper catalyst.

Experimental Protocols

Protocol 1: One-Pot Modified Madelung Synthesis of 1,2-Disubstituted-3-cyanoindoles[1]

This procedure describes a general method for the synthesis of 1,2-disubstituted-3-cyanoindoles.

Materials:

  • Substituted N-(2-(bromomethyl)phenyl)-N-arylbenzamide (0.5 mmol)

  • Potassium Cyanide (KCN) (2 mmol, 4 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) (1.5 mmol, 3 equiv)

  • Dimethyl sulfoxide (DMSO) (1 mL)

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add the N-(2-(bromomethyl)phenyl)-N-arylbenzamide, KCN, and DMSO.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

  • Add DBN to the reaction mixture and continue stirring at 100 °C for another 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water (3 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted-3-cyanoindole.

Protocol 2: Copper-Catalyzed Cascade Synthesis of 2-Phenyl-1H-indole-3-carbonitrile[2][5]

This protocol provides a specific example for the synthesis of a 3-cyano-1H-indole derivative.

Materials:

  • 2-(2-bromophenyl)acetonitrile (98 mg, 0.5 mmol)

  • Benzaldehyde (80 mg, 0.75 mmol)

  • Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol)

  • L-proline (11.5 mg, 0.1 mmol)

  • Potassium carbonate (K2CO3) (69 mg, 0.5 mmol)

  • Aqueous ammonia (26%, 0.5 mL)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • In a sealed tube, combine 2-(2-bromophenyl)acetonitrile, CuI, L-proline, K2CO3, benzaldehyde, and aqueous ammonia in DMSO.

  • Stir the mixture at 100 °C under an air atmosphere for 20 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield 2-phenyl-1H-indole-3-carbonitrile as a white solid.

Reactivity and Synthetic Utility of this compound

The presence of both a cyano group at C3 and a methyl carboxylate at C4 significantly influences the reactivity of the indole ring. The electron-withdrawing nature of these substituents deactivates the pyrrole ring towards typical electrophilic substitution at C3. However, this electronic profile opens up avenues for other functionalizations and makes it a valuable precursor for more complex heterocyclic systems.

C-H Functionalization

While direct electrophilic attack at C3 is disfavored, modern catalytic methods enable C-H functionalization at other positions of the indole ring. For instance, palladium-catalyzed C-H acylation at the C4 position of indoles has been reported using a ketone as a directing group.[7] Although not specifically demonstrated on this compound, this strategy highlights the potential for selective functionalization of the benzene ring of highly substituted indoles.

Building Block in Multi-step Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active compounds. For example, it is a precursor to indole-4-carboxaldehyde, an important intermediate for pharmaceuticals, pesticides, and fragrances.[8] The cyano and ester functionalities can be further manipulated to construct more complex heterocyclic frameworks.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Madelung_Synthesis start N-(o-tolyl)benzamides step1 Bromination start->step1 intermediate1 N-(2-(bromomethyl)phenyl)- N-arylbenzamide step1->intermediate1 step2 KCN, DMSO, 100°C, 12h intermediate1->step2 intermediate2 Cyanide Intermediate step2->intermediate2 step3 DBN, 100°C, 12h intermediate2->step3 product 1,2-Disubstituted-3-cyanoindole step3->product

Modified Madelung Synthesis Workflow

Copper_Catalyzed_Synthesis start1 2-(2-bromophenyl)acetonitrile reagents CuI, L-proline, K2CO3 DMSO, 100°C, 20h start1->reagents start2 Aldehyde start2->reagents start3 Aqueous Ammonia start3->reagents product 3-cyano-1H-indole reagents->product

Copper-Catalyzed Cascade Synthesis

Spectroscopic Data

While a specific experimental synthesis of this compound was not found in the reviewed literature, its commercial availability suggests established synthetic routes. Spectroscopic data for related compounds, such as 2-phenyl-1H-indole-3-carbonitrile, are available and provide a reference for characterization.[1]

2-Phenyl-1H-indole-3-carbonitrile: [1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.55 (s, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.61-7.52 (m, 4H), 7.30-7.22 (m, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 144.1, 135.5, 131.5, 129.9, 129.2, 128.5, 125.7, 123.8, 121.8, 118.4, 117.6, 112.5, 81.0.

Conclusion

This compound is a valuable, albeit challenging, synthetic intermediate. While direct comparative studies on its synthesis are limited, existing methods for constructing related cyano-substituted indoles, such as the modified Madelung synthesis and copper-catalyzed cascade reactions, provide robust platforms for accessing this class of compounds. The unique electronic properties imparted by the C3-cyano and C4-carboxylate groups make it a promising starting material for the synthesis of complex, biologically active molecules, warranting further exploration of its synthetic transformations. Researchers and drug development professionals can leverage the protocols and comparative data presented in this guide to inform their synthetic strategies and accelerate the discovery of novel indole-based therapeutics.

References

spectroscopic comparison of Methyl 3-cyano-1H-indole-4-carboxylate isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of positional isomers of Methyl 3-cyano-1H-indole-carboxylate, crucial intermediates in pharmaceutical research, is presented. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and differentiation of these isomeric compounds. The structural similarity of these isomers necessitates a careful and comparative spectroscopic analysis for unambiguous identification.

Data Summary

The following table summarizes the available spectroscopic data for the isomers of Methyl 3-cyano-1H-indole-carboxylate. Due to the limited availability of complete, publicly accessible datasets for all isomers, this guide will be updated as more verified experimental data becomes available.

IsomerSpectroscopic Data
Methyl 3-cyano-1H-indole-4-carboxylate ¹H NMR (CDCl₃, 300 MHz) δ: 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0, 1H), 3.99 (s, 3H).[1] ¹³C NMR (CDCl₃, 75 MHz) δ: 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2.[1] IR (neat) cm⁻¹: 3355, 1699, 1276.[1] Mass Spec.: Data not readily available.
Methyl 3-cyano-1H-indole-5-carboxylate Molecular Formula: C₁₁H₈N₂O₂ Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.
Methyl 3-cyano-1H-indole-6-carboxylate Molecular Formula: C₁₁H₈N₂O₂ Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.
Methyl 3-cyano-1H-indole-7-carboxylate Molecular Formula: C₁₁H₈N₂O₂ Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.

Experimental Workflow

The general workflow for the spectroscopic comparison of the Methyl 3-cyano-1H-indole-carboxylate isomers is outlined below. This process involves the isolation of each isomer, followed by analysis using various spectroscopic techniques and subsequent data comparison for structural elucidation.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Syn_4 Synthesis of 4-isomer Purification Purification (e.g., Chromatography) Syn_4->Purification Syn_5 Synthesis of 5-isomer Syn_5->Purification Syn_6 Synthesis of 6-isomer Syn_6->Purification Syn_7 Synthesis of 7-isomer Syn_7->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare Structure Structural Elucidation Compare->Structure

References

Bioactivity Screening of Methyl 3-cyano-1H-indole-4-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 3-cyano-1H-indole-4-carboxylate and its analogs are a class of compounds that have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of these analogs, supported by experimental data and detailed protocols to aid in further research and drug development endeavors.

Comparative Bioactivity Data

The bioactivity of this compound analogs has been explored against various biological targets. A notable area of investigation is their potential as enzyme inhibitors, particularly against xanthine oxidase, which is a key target for the treatment of hyperuricemia and gout.[2] Additionally, the broader indole scaffold is known for its antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5]

Xanthine Oxidase Inhibitory Activity

A study by Dong et al. (2021) synthesized and evaluated a series of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase (XO) inhibitors.[2] The results demonstrated that several analogs exhibited potent inhibitory activity, with some being significantly more effective than the reference drug, allopurinol.[2]

CompoundTargetBioactivity (IC₅₀ in µM)Reference
13g Xanthine Oxidase0.16[2]
25c Xanthine Oxidase0.085[2]
Allopurinol Xanthine Oxidase8.37[2]

Table 1: Xanthine Oxidase inhibitory activity of selected this compound analogs.

Antimicrobial and Antifungal Activity

While specific data on the antimicrobial activity of direct analogs of this compound is limited in the provided search results, the broader class of indole derivatives has shown significant antimicrobial and antifungal properties. For instance, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated excellent antifungal activities against Candida albicans and C. krusei.[6] Another study reported on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibiting antibacterial activity against eight Gram-positive and Gram-negative bacteria, with potency exceeding that of ampicillin and streptomycin in some cases.[7]

Compound ClassTarget OrganismsBioactivity (MIC in µg/mL)Reference
Indole-thiadiazole (2h)S. aureus6.25[6]
Indole-triazole (3d)S. aureus6.25[6]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Gram-positive & Gram-negative bacteria0.004–0.03[7]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15)Fungi0.004–0.06[7]

Table 2: Antimicrobial and antifungal activity of various indole derivatives.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol is based on the methodology described for the evaluation of xanthine oxidase inhibitors.[2]

Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (analogs of this compound)

  • Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer (pH 7.5).

  • Add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of xanthine solution (substrate).

  • Initiate the reaction by adding 25 µL of xanthine oxidase solution.

  • The final reaction mixture should contain the test compound, xanthine, and xanthine oxidase in the buffer.

  • Measure the absorbance at 295 nm, which corresponds to the formation of uric acid, at regular intervals for a set period.

  • The rate of uric acid formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, as commonly used in the screening of new compounds.[6][7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial dilutions of the test compounds and standard drugs in the broth in a 96-well microplate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism without any compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Xanthine_Oxidase_Inhibition cluster_pathway Xanthine Oxidase Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO Xanthine_Oxidase Xanthine_Oxidase Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Indole_Analog Indole Analog (e.g., 25c) Indole_Analog->Inhibition

Caption: Inhibition of the Xanthine Oxidase pathway by indole analogs.

Bioactivity_Screening_Workflow Start Start: Synthesis of Analogs Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (e.g., Different Cell Lines/Strains) Dose_Response->Secondary_Screening Lead_Identification Lead Compound Identification Secondary_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Promising Activity End End: Candidate Drug In_Vivo_Studies->End

Caption: General workflow for bioactivity screening of new chemical entities.

References

Navigating the Cross-Reactivity Landscape of Methyl 3-cyano-1H-indole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects or even desirable polypharmacology. This guide provides a framework for evaluating the cross-reactivity of Methyl 3-cyano-1H-indole-4-carboxylate, a member of the broadly bioactive 3-cyano-1H-indole class. While direct cross-reactivity data for this specific molecule is not publicly available, the known activities of structurally related compounds suggest potential interactions with protein kinases and xanthine oxidase. This document outlines the methodologies and comparative data necessary to initiate a thorough cross-reactivity investigation.

Potential Target Classes and Comparative Selectivity

The 3-cyano-1H-indole scaffold is a recognized pharmacophore present in molecules targeting a variety of enzymes. Based on published research, two prominent target classes for this scaffold are protein kinases and xanthine oxidase. Understanding the typical selectivity profiles of inhibitors for these classes is crucial for contextualizing any future experimental data on this compound.

Protein Kinase Inhibitors: A Complex Web of Interactions

The human kinome consists of over 500 protein kinases, many of which share a structurally conserved ATP-binding site. This conservation is a primary reason for the cross-reactivity observed with many kinase inhibitors. Off-target kinase inhibition can lead to toxicity, but can also be beneficial in complex diseases like cancer where multiple signaling pathways are dysregulated.

Table 1: Comparative Kinase Selectivity of Representative Inhibitors

InhibitorPrimary Target(s)Selectivity Score (S-Score)Key Off-Targets (at 1 µM)
Sorafenib VEGFR, PDGFR, RAF0.82Multiple kinases across different families
Dasatinib BCR-ABL, SRC family0.76Numerous kinases including c-KIT, PDGFRβ
Lapatinib EGFR, HER20.45Limited off-targets, primarily within the EGFR family
Imatinib BCR-ABL, c-KIT, PDGFR0.65SRC family kinases, LCK

Note: Selectivity scores are illustrative and can vary based on the screening panel and methodology. A lower S-Score generally indicates higher selectivity.

Xanthine Oxidase Inhibitors: A More Focused Target

Xanthine oxidase is a key enzyme in purine metabolism. Inhibitors of this enzyme are used in the treatment of gout. While the target is more specific than the entire kinome, off-target effects on other enzymes involved in purine and pyrimidine metabolism are still a consideration.

Table 2: Comparative Selectivity of Xanthine Oxidase Inhibitors

InhibitorPrimary TargetIC50 for Xanthine OxidaseNotable Off-Targets
Allopurinol Xanthine Oxidase~1-5 µMInhibits other enzymes in purine/pyrimidine metabolism
Febuxostat Xanthine Oxidase~1-3 nMHigh selectivity; no significant inhibition of other enzymes in purine/pyrimidine metabolism at therapeutic concentrations[1]

Experimental Protocols for Cross-Reactivity Profiling

A systematic evaluation of cross-reactivity involves a tiered approach, starting with broad screening and progressing to more focused cellular assays.

Kinase Selectivity Profiling

A comprehensive kinase screen is the gold standard for assessing the selectivity of a potential kinase inhibitor.

Experimental Protocol: Large-Panel Kinase Screen (Radiometric Assay)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.

  • Kinase Panel: Utilize a commercial kinase panel of at least 100-400 kinases representing all major families of the human kinome.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate peptide, and a reaction buffer containing MgCl2.

  • Initiation of Reaction: Add [γ-³³P]ATP and the test compound to each well to initiate the phosphorylation reaction. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction and wash the wells to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Results are often visualized as a "kinome map" or a dendrogram to show the selectivity profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Plate Multi-well Plate Compound->Plate KinasePanel Kinase Panel (>100 kinases) KinasePanel->Plate Substrate Substrate Peptides Substrate->Plate ATP [γ-³³P]ATP Incubation Incubation (Room Temperature) Plate->Incubation Add ATP to initiate Termination Reaction Termination & Washing Incubation->Termination Detection Scintillation Counting Termination->Detection Analysis Calculate % Inhibition Detection->Analysis Visualization Kinome Map / Dendrogram Analysis->Visualization

References

Comparative Analysis of Methyl 3-cyano-1H-indole-4-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological potential of Methyl 3-cyano-1H-indole-4-carboxylate and its related isomers.

This guide provides a detailed comparison of this compound with its positional isomers: Methyl 3-cyano-1H-indole-2-carboxylate, Methyl 3-cyano-1H-indole-5-carboxylate, Methyl 3-cyano-1H-indole-6-carboxylate, and Methyl 3-cyano-1H-indole-7-carboxylate. The indole nucleus is a prominent scaffold in medicinal chemistry, and the strategic placement of cyano and methyl carboxylate functional groups can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. This document aims to consolidate available data to aid in the selection and application of these compounds in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for understanding the compounds' solubility, stability, and suitability for various experimental conditions. All isomers share the same molecular formula (C₁₁H₈N₂O₂) and molecular weight (200.19 g/mol ).[1][2][3][4]

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound939793-19-8C₁₁H₈N₂O₂200.19>140 (dec.)[1]
Methyl 3-cyano-1H-indole-2-carboxylate98508-85-1C₁₁H₈N₂O₂200.19Not available
Methyl 3-cyano-1H-indole-5-carboxylate194490-33-0C₁₁H₈N₂O₂200.19Not available
Methyl 3-cyano-1H-indole-6-carboxylate1000576-51-1C₁₁H₈N₂O₂200.19Not available
Methyl 3-cyano-1H-indole-7-carboxylate443144-24-9C₁₁H₈N₂O₂200.19Not available

Spectroscopic Data Comparison

Expected ¹H NMR and ¹³C NMR Characteristics: The chemical shifts in both ¹H and ¹³C NMR spectra will be highly dependent on the substitution pattern on the indole ring. The electron-withdrawing nature of the cyano and methyl carboxylate groups will deshield adjacent protons and carbons, leading to downfield shifts. The coupling patterns of the aromatic protons will be a key differentiator between the isomers.

Expected Infrared (IR) Spectroscopy Characteristics: The IR spectra of all isomers are expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), and the C=O stretch of the ester (around 1700-1730 cm⁻¹). The exact positions of these bands may vary slightly depending on the electronic effects of the substituent positions.

Experimental Protocols: Synthesis

The synthesis of methyl 3-cyano-1H-indole-carboxylate isomers can be achieved through various strategies, often involving the construction of the indole ring or the introduction of the cyano and carboxylate functionalities onto a pre-existing indole scaffold. A general synthetic approach is outlined below.

General Synthesis Workflow for Methyl 3-cyano-1H-indole-carboxylates:

G cluster_0 Starting Materials cluster_1 Indole Ring Formation cluster_2 Functional Group Introduction/Modification A Substituted Aniline/Nitrobenzene C Fischer, Bartoli, or other Indole Synthesis A->C B Functionalized Pyruvate/Acetate B->C D Introduction of Cyano Group (e.g., Sandmeyer reaction, cyanation of halo-indoles) C->D E Esterification of Indole Carboxylic Acid C->E F Methyl 3-cyano-1H-indole-carboxylate (Isomer) D->F E->F G A Library of Methyl 3-cyano-1H-indole-carboxylate Isomers B Physicochemical Property Profiling A->B C High-Throughput Screening (e.g., Antimicrobial, Anticancer) A->C D Identification of 'Hit' Compounds C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Efficacy and Toxicity Studies E->F G Preclinical Candidate Selection F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.